molecular formula C8H7ClFNO B1602616 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone CAS No. 937816-87-0

1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

Cat. No.: B1602616
CAS No.: 937816-87-0
M. Wt: 187.6 g/mol
InChI Key: KJSGZZDTXGDMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-4-chloro-5-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H7ClFNO and its molecular weight is 187.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-amino-4-chloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSGZZDTXGDMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585310
Record name 1-(2-Amino-4-chloro-5-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937816-87-0
Record name 1-(2-Amino-4-chloro-5-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of the novel aromatic ketone, 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is paramount for its synthesis, purification, formulation, and application. This document moves beyond a simple datasheet, offering insights into the structural rationale for the observed and predicted properties, alongside detailed protocols for their experimental verification.

Molecular Identity and Structure

This compound is a multifaceted molecule featuring an acetophenone core substituted with an amino group, a chloro group, and a fluoro group. This unique combination of electron-donating and electron-withdrawing groups imparts a distinct set of physicochemical characteristics that are crucial for its behavior in various chemical and biological systems.

Molecular Structure:

Caption: Experimental workflow for the determination of physical properties.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting range. [1] Apparatus:

  • Capillary melting point apparatus (e.g., Melt-Temp or similar)

  • Melting point capillaries (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into the open end of a melting point capillary to a height of 2-3 mm.

  • Place the capillary in the heating block of the melting point apparatus.

  • Heat the sample rapidly to about 10-15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Perform the determination in triplicate for accuracy.

Self-Validation: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Assessment

Principle: The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups. [2] Materials:

  • Test tubes and rack

  • Spatula

  • Vortex mixer

  • Solvents: Deionized water, 0.1 M HCl, 0.1 M NaOH, Ethanol, Acetone, Dichloromethane, Hexane.

Procedure:

  • Add approximately 10 mg of the solid sample to a series of test tubes.

  • To each tube, add 1 mL of a different solvent.

  • Vortex each tube for 30 seconds.

  • Visually observe and record whether the compound is soluble, partially soluble, or insoluble.

  • For aqueous solutions, test the pH with litmus paper to confirm the effect of the amino group.

Self-Validation: The solubility profile should be consistent with the predicted polarity of the molecule. For instance, enhanced solubility in 0.1 M HCl confirms the basic nature of the amino group.

NMR, IR, and Mass Spectrometry Protocols

Standard operating procedures for modern spectroscopic instrumentation should be followed. Key considerations for this specific compound include:

  • NMR: A deuterated solvent in which the compound is fully soluble (e.g., CDCl₃ or DMSO-d₆) should be used. Tetramethylsilane (TMS) can be used as an internal standard.

  • IR: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) are suitable techniques. [3]The sample must be thoroughly dried to avoid interference from water bands.

  • MS: Electron ionization (EI) is a standard method for this type of molecule. The resulting fragmentation pattern can be compared to predicted pathways and spectral libraries.

Conclusion

This compound is a compound with a rich and complex set of physical properties stemming from its unique substitution pattern. The predicted values and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively work with this molecule. As with any novel compound, careful experimental verification of the predicted properties is crucial for advancing its scientific and technological applications.

References

  • Propersea (Property Prediction). (n.d.). Retrieved January 26, 2026, from [Link].

  • Nabil, B., Soumaya, K., & Djelloul, M. (2024). QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. DergiPark. Retrieved from [Link]

  • Nabil, B., Soumaya, K., & Djelloul, M. (2024). QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. ResearchGate. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 26, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved January 26, 2026, from [Link].

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 26, 2026, from [Link].

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 26, 2026, from [Link].

  • MolView. (n.d.). MolView. Retrieved January 26, 2026, from [Link].

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 26, 2026, from [Link].

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 26, 2026, from [Link].

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ChemDoodle. (n.d.). Demos > Calculate Molecule Properties. Retrieved January 26, 2026, from [Link].

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved January 26, 2026, from [Link].

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved January 26, 2026, from [Link].

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved January 26, 2026, from [Link].

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved January 26, 2026, from [Link].

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Mass Spectrum Generator. Retrieved January 26, 2026, from [Link].

  • EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved January 26, 2026, from [Link].

  • ACD/Labs. (2011, October 24). ACD/Labs Releases Percepta. Retrieved from [Link].

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling and Management of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physicochemical Properties

1-(2-Amino-4-chloro-5-fluorophenyl)ethanone is a halogenated aromatic ketone. Its structure presents a unique combination of functional groups that inform its potential reactivity and biological activity, as well as its handling requirements.

PropertyValueSource
CAS Number 937816-87-0[1]
Molecular Formula C₈H₇ClFNO[1]
Molecular Weight 187.60 g/mol [1]
Recommended Storage Sealed in a dry environment at 2-8°C[1]

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological studies on this compound, a thorough risk assessment must be conducted by extrapolating from data on analogous compounds and considering the hazards associated with its constituent functional groups.

Inferred Potential Hazards:

  • Acute Toxicity (Oral): Structurally similar compounds, such as 1-(4-Chloro-2-fluorophenyl)ethanone, are classified as harmful if swallowed.[2] It is prudent to assume a similar level of oral toxicity for the title compound.

  • Skin and Eye Irritation: Aromatic amines and halogenated compounds can cause skin and eye irritation. For instance, related aminophenyl compounds are known to cause skin and serious eye irritation.[3] Direct contact should be avoided.

  • Respiratory Irritation: Dust or aerosols may cause respiratory tract irritation.[3][4]

  • Sensitization: Some aromatic amines are known to be skin sensitizers.

  • Chronic Effects/Carcinogenicity: While no specific data exists for this compound, some aromatic amines are classified as potential carcinogens. Long-term exposure should be minimized.

The following GHS hazard classifications should be conservatively assumed in the absence of specific data:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety posture for handling this compound relies on a combination of effective engineering controls and appropriate personal protective equipment.

Engineering Controls:

  • Ventilation: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: For procedures with a higher risk of aerosol generation (e.g., sonication, vigorous mixing), use of a glove box is recommended.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.[4]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]

PPE_Workflow cluster_Pre_Handling Pre-Handling cluster_Handling Handling cluster_Post_Handling Post-Handling Assess_Risk Assess Risks Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Informs Don_PPE Don PPE Select_PPE->Don_PPE Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE Dispose_Gloves Dispose of Contaminated Gloves Doff_PPE->Dispose_Gloves Wash_Hands Wash Hands Thoroughly Dispose_Gloves->Wash_Hands

Figure 1: Personal Protective Equipment Workflow.

Detailed Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential for the safe handling and storage of this compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]

  • The recommended storage temperature is 2-8°C.[1]

  • Maintain an accurate inventory of the compound.

Weighing and Solution Preparation:

  • Perform all weighing operations within a chemical fume hood or a balance enclosure with appropriate ventilation.

  • To avoid generating dust, handle the solid material carefully.

  • When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.

  • Ensure all containers are clearly and accurately labeled.

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Spill Response:

  • Evacuate the area and prevent entry of unnecessary personnel.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a suitable, labeled container for disposal.

  • Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

  • Collect all cleanup materials for proper disposal as hazardous waste.

Spill_Response_Flowchart Spill_Occurs Spill Occurs Evacuate_Area Evacuate Area Spill_Occurs->Evacuate_Area Don_PPE Don Appropriate PPE Evacuate_Area->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Dispose_Waste Dispose of Waste Clean_Up->Dispose_Waste Decontaminate Decontaminate Area and Equipment Dispose_Waste->Decontaminate

Figure 2: Spill Response Workflow.

Waste Disposal: A Commitment to Environmental Stewardship

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Segregation and Disposal:

  • Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.[8][9]

  • Do not dispose of this compound down the drain.[9][10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Incineration at high temperatures is a common disposal method for halogenated organic compounds to prevent the formation of toxic byproducts.[11]

Conclusion: A Culture of Safety

The responsible use of this compound in research and development necessitates a proactive and informed approach to safety. While specific toxicological data is limited, the principles outlined in this guide, derived from an understanding of its chemical structure and data from related compounds, provide a robust framework for its safe handling. By integrating these practices into all laboratory workflows, researchers can mitigate risks and foster a strong culture of safety.

References

  • Vertex AI Search. (n.d.). MSDS of 1-(2-aMino-5-chloro-phenyl)
  • Vertex AI Search. (n.d.).
  • G-Biosciences. (n.d.). Safety Data Sheet 4-Aminophenyl-beta-D-galactopyranoside. Retrieved January 27, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, December 19).
  • Purosolv. (2025, February 21). Safety Protocols for Handling Pharma-Grade Acetone in Laboratories. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved January 27, 2026, from [Link]

  • Capot Chemical. (2026, January 20). MSDS of 1-(2-aMino-5-chloro-phenyl)-2,2,2-trifluoro-ethanone hydrochloride hydrate. Retrieved January 27, 2026, from [Link]

  • Seattle Children's Hospital. (2026). Urine Ketones. Retrieved January 27, 2026, from [Link]

  • Chemsrc. (2025, August 20). 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. Retrieved January 27, 2026, from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved January 27, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 27, 2026, from [Link]

  • EPA NEPS. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved January 27, 2026.
  • Inoflon. (2023, May 14).
  • Vertex AI Search. (2020, August 18). Safety Data Sheet SECTION 1. Retrieved January 27, 2026.
  • Sigma-Aldrich. (2025, April 28).
  • Drehmel, D. C., & Chilton, W. S. (n.d.). Relative Toxicity of Amanita Amino Acids. Retrieved January 27, 2026.
  • XiXisys.com. (n.d.). Ethanone, 1-(2-amino-5-fluorophenyl)-2-chloro- (9CI) (CAS No. 128076-64-2) SDS. Retrieved January 27, 2026.
  • PubChem. (n.d.). 1-(2-Amino-4-chlorophenyl)ethanone. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). CID 142839702 | C24H21F3O3. Retrieved January 27, 2026, from [Link]

  • ChemicalBook. (n.d.). 1260657-47-3(1-(4-Amino-2-chloro-5-fluoro-phenyl)-ethanone) Product Description. Retrieved January 27, 2026.

Sources

Methodological & Application

Application Note: Mass Spectrometric Fragmentation Analysis of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Amino-4-chloro-5-fluorophenyl)ethanone is a substituted aromatic ketone with significant interest in pharmaceutical and chemical synthesis. As an intermediate, its structural integrity and purity are paramount. Mass spectrometry is an indispensable analytical technique for the characterization of such molecules, providing detailed information on molecular weight and structure through fragmentation analysis. This application note provides a comprehensive guide to the mass spectrometric fragmentation of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering detailed protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Isotopic Distribution

The chemical structure of this compound is presented below. Its molecular formula is C₈H₇ClFNO.

Figure 1: Chemical Structure of this compound

The presence of a chlorine atom results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), leading to an M+2 peak with an intensity of approximately one-third of the monoisotopic molecular ion peak.[1]

Predicted Mass Spectral Fragmentation

The fragmentation of this compound is influenced by its functional groups: the aromatic ketone, the amino group, and the halogen substituents.

Electron Ionization (EI) Fragmentation Pathway

Under the high-energy conditions of Electron Ionization, the molecule is expected to undergo several key fragmentation reactions. The primary fragmentation is anticipated to be α-cleavage at the bond between the carbonyl carbon and the methyl group, a characteristic fragmentation for ketones.[2] This results in the formation of a stable acylium ion.

EI_Fragmentation M [M]⁺˙ m/z 187/189 F1 [M - CH₃]⁺ m/z 172/174 (Acylium Ion) M->F1 - •CH₃ (α-cleavage) F3 [M - Cl]⁺ m/z 152 M->F3 - •Cl F4 [CH₃CO]⁺ m/z 43 M->F4 F2 [M - CH₃ - CO]⁺ m/z 144/146 F1->F2 - CO

Caption: Predicted EI Fragmentation Pathway.

Key Predicted EI Fragments:

Fragment DescriptionPredicted m/z (³⁵Cl/³⁷Cl)Notes
Molecular Ion [M]⁺˙187.0200 / 189.0171The presence of one chlorine atom results in the characteristic M and M+2 peaks.
Loss of methyl radical [M - CH₃]⁺172.0019 / 174.0000Result of α-cleavage, likely the base peak due to the stability of the acylium ion.
Loss of methyl and carbonyl [M - CH₃ - CO]⁺144.0068 / 146.0039Subsequent loss of carbon monoxide from the acylium ion.
Loss of chlorine radical [M - Cl]⁺152.0248Cleavage of the carbon-chlorine bond.
Acetyl cation [CH₃CO]⁺43.0184A common fragment in the mass spectra of methyl ketones.
Electrospray Ionization (ESI) Fragmentation Pathway

In positive-ion ESI, the molecule will likely be protonated, primarily at the amino group or the carbonyl oxygen, forming the [M+H]⁺ ion. Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation. The fragmentation pathways in ESI are generally lower in energy compared to EI.[3]

ESI_Fragmentation MH [M+H]⁺ m/z 188/190 F1_ESI [M+H - NH₃]⁺ m/z 171/173 MH->F1_ESI - NH₃ F2_ESI [M+H - H₂O]⁺ m/z 170/172 MH->F2_ESI - H₂O F3_ESI [M+H - CO]⁺ m/z 160/162 MH->F3_ESI - CO

Caption: Predicted ESI-MS/MS Fragmentation of the [M+H]⁺ ion.

Key Predicted ESI-MS/MS Fragments from [M+H]⁺:

Precursor Ion m/z (³⁵Cl/³⁷Cl)Fragment Ion m/z (³⁵Cl/³⁷Cl)Neutral LossNotes
188.0278 / 190.0249171.0013 / 173.0004NH₃Loss of ammonia from the protonated amino group.
188.0278 / 190.0249170.0197 / 172.0168H₂OLoss of water, potentially following protonation of the carbonyl oxygen.
188.0278 / 190.0249160.0327 / 162.0298COLoss of carbon monoxide.

Experimental Protocols

I. LC-MS/MS Analysis

This protocol is designed for the quantitative analysis and structural confirmation of this compound in complex matrices.

A. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol. Serially dilute with a 50:50 mixture of methanol and water to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Extraction (from a biological matrix like plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

B. LC-MS/MS Instrumental Parameters:

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent
ColumnAgilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer Agilent 6470A Triple Quadrupole or equivalent
Ionization ModeESI Positive
Gas Temperature300 °C
Gas Flow5 L/min
Nebulizer45 psi
Sheath Gas Temp350 °C
Sheath Gas Flow11 L/min
Capillary Voltage3500 V
Nozzle Voltage500 V
MRM Transitions Precursor > Product (Collision Energy)
(Quantitative)188.0 > 171.0 (15 V)
(Qualitative)188.0 > 144.0 (25 V)

C. Data Analysis:

  • Integrate the chromatographic peaks for the specified MRM transitions.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

II. Direct Infusion ESI-MS Analysis

This protocol is suitable for rapid, qualitative analysis of relatively pure samples.[1]

A. Sample Preparation:

  • Prepare a 1-10 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

B. Direct Infusion Instrumental Parameters:

ParameterRecommended Setting
Mass Spectrometer High-Resolution Mass Spectrometer (e.g., Agilent 6545XT AdvanceBio Q-TOF)
Ionization ModeESI Positive
Infusion Flow Rate5 µL/min
Gas Temperature250 °C
Drying Gas8 L/min
Nebulizer35 psig
Sheath Gas Temp300 °C
Sheath Gas Flow10 L/min
Capillary Voltage4000 V
Nozzle Voltage1000 V
Fragmentor175 V
Skimmer65 V
Mass Rangem/z 50-300
Acquisition Rate1 spectrum/s

C. Data Analysis:

  • Acquire the full scan mass spectrum.

  • Identify the [M+H]⁺ ion cluster at m/z 188.0 and 190.0.

  • Perform MS/MS on the precursor ion at m/z 188.0 to obtain the product ion spectrum.

  • Compare the observed fragment ions with the predicted fragmentation pattern to confirm the structure.

Conclusion

The mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that are diagnostic of its structure. Under EI, α-cleavage leading to a stable acylium ion is the dominant fragmentation pathway. In ESI, the protonated molecule undergoes fragmentation through the loss of small neutral molecules such as ammonia and water. The provided protocols for LC-MS/MS and direct infusion analysis offer robust methods for the identification, quantification, and structural confirmation of this important chemical intermediate.

References

  • Niessen, W. M. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(7), 419-439.
  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Direct Infusion. Retrieved from [Link]

  • OpenStax. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

  • Rockwood, A. L., & Palmblad, M. (2020). Isotopic Distributions. Methods in Molecular Biology, 2051, 79–114.
  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • Turecek, F., & McLafferty, F. W. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

The Strategic Deployment of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone in the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with therapeutic potential. 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone emerges as a highly valuable and versatile building block, distinguished by its trifunctional nature. The presence of an aniline amine, a ketone, and a strategically halogenated aromatic ring provides multiple reactive handles for the assembly of a diverse array of heterocyclic systems. The chloro and fluoro substituents on the phenyl ring are of particular interest as they can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, including metabolic stability, membrane permeability, and receptor binding affinity.

This comprehensive guide delineates the application of this compound in the synthesis of three key heterocyclic cores of significant medicinal importance: quinolines, quinazolinones, and benzodiazepines. The protocols provided herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern these transformations.

I. Synthesis of 7-Chloro-6-fluoro-4-hydroxy-2-methylquinoline via Friedländer Annulation

The Friedländer synthesis is a classic and highly effective acid- or base-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline.[1] This approach provides a direct and atom-economical route to substituted quinolines.

Reaction Principle and Causality

The reaction between this compound and ethyl acetoacetate proceeds via an initial aldol-type condensation, followed by a cyclodehydration to furnish the quinoline ring system.[2] The choice of a high-boiling solvent like Dowtherm A is crucial for driving the reaction to completion by facilitating the removal of water. The acidic or basic catalyst serves to activate the carbonyl and methylene groups, respectively, thereby promoting the key bond-forming steps.

Experimental Protocol

Protocol 1: Synthesis of 7-Chloro-6-fluoro-4-hydroxy-2-methylquinoline

  • Materials:

    • This compound (1.0 equiv)

    • Ethyl acetoacetate (1.2 equiv)

    • Dowtherm A (or diphenyl ether)

    • p-Toluenesulfonic acid (catalytic amount, optional)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound and Dowtherm A.

    • Add ethyl acetoacetate to the mixture.

    • Optionally, add a catalytic amount of p-toluenesulfonic acid to accelerate the reaction.

    • Heat the reaction mixture to reflux (approximately 250-260 °C) and monitor the collection of water in the Dean-Stark trap.

    • After the theoretical amount of water has been collected (typically 2-4 hours), cool the reaction mixture to room temperature.

    • The product will precipitate from the cooled solvent. Collect the solid by vacuum filtration.

    • Wash the solid with a suitable solvent (e.g., hexane or diethyl ether) to remove residual Dowtherm A.

    • Dry the product under vacuum to obtain 7-chloro-6-fluoro-4-hydroxy-2-methylquinoline.

Data Summary
Reactant 1Reactant 2ProductCatalystSolventTemperatureTypical Yield
This compoundEthyl acetoacetate7-Chloro-6-fluoro-4-hydroxy-2-methylquinolinep-Toluenesulfonic acid (cat.)Dowtherm A250-260 °C>85%
Synthetic Workflow

G start This compound + Ethyl Acetoacetate reagents Dowtherm A p-Toluenesulfonic acid (cat.) start->reagents 1. Mix reaction Friedländer Annulation Reflux (250-260 °C) reagents->reaction 2. Heat workup Cooling & Precipitation Vacuum Filtration Washing (Hexane) reaction->workup 3. Isolate product 7-Chloro-6-fluoro-4-hydroxy-2-methylquinoline workup->product 4. Purify

Caption: Friedländer synthesis of a substituted quinoline.

II. Synthesis of 6-Chloro-7-fluoro-2-methylquinazolin-4(3H)-one

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[3] A common route to 2-substituted quinazolin-4(3H)-ones involves the cyclocondensation of a 2-aminoaryl ketone with a suitable one-carbon synthon, followed by oxidation or rearrangement.

Reaction Principle and Causality

While the direct conversion of this compound to a quinazoline is less common, a plausible and effective strategy involves a two-step sequence. First, the amino group can be acylated, for instance, with acetic anhydride, to form the corresponding acetamide. This intermediate can then undergo cyclization in the presence of a dehydrating agent to yield the quinazolinone. Alternatively, a one-pot reaction with formamide can be employed, which serves as both the acylating agent and the nitrogen source for the second nitrogen atom in the pyrimidine ring.[4]

Experimental Protocol

Protocol 2: Synthesis of 6-Chloro-7-fluoro-2-methylquinazolin-4(3H)-one

  • Materials:

    • This compound (1.0 equiv)

    • Acetic anhydride (excess)

    • Pyridine (catalytic amount)

    • Dowtherm A

  • Procedure:

    • In a round-bottom flask, dissolve this compound in an excess of acetic anhydride.

    • Add a catalytic amount of pyridine.

    • Heat the mixture to reflux for 2-3 hours to ensure complete acylation of the amino group.

    • Carefully distill off the excess acetic anhydride under reduced pressure.

    • To the residue, add Dowtherm A and heat the mixture to reflux (250-260 °C) for 4-6 hours to effect cyclization.

    • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Collect the solid by vacuum filtration and wash with hexane to remove the high-boiling solvent.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6-chloro-7-fluoro-2-methylquinazolin-4(3H)-one.

Data Summary
Reactant 1ReagentsProductSolventTemperature
This compound1. Acetic anhydride, Pyridine (cat.)2. Heat6-Chloro-7-fluoro-2-methylquinazolin-4(3H)-oneDowtherm AReflux
Synthetic Pathway

G start This compound acylation Acylation with Acetic Anhydride Pyridine (cat.), Reflux start->acylation intermediate N-(2-acetyl-5-chloro-4-fluorophenyl)acetamide acylation->intermediate cyclization Cyclization Dowtherm A, Reflux intermediate->cyclization product 6-Chloro-7-fluoro-2-methylquinazolin-4(3H)-one cyclization->product

Caption: Two-step synthesis of a quinazolinone derivative.

III. Synthesis of 8-Chloro-7-fluoro-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, most notably associated with anxiolytic and sedative drugs.[5] The synthesis of 1,4-benzodiazepin-2-ones from 2-aminoaryl ketones is a well-established synthetic route.

Reaction Principle and Causality

A robust method for the synthesis of 1,4-benzodiazepin-2-ones from 2-aminoaryl ketones involves a two-step process.[2] First, the amino group is acylated with a haloacetyl chloride, typically chloroacetyl chloride, to form a 2-haloacetamido intermediate. The subsequent treatment of this intermediate with ammonia results in an intramolecular nucleophilic substitution, where the newly introduced amino group displaces the halide to form the seven-membered diazepine ring. The use of a base like pyridine during the acylation step is to neutralize the HCl generated.

Experimental Protocol

Protocol 3: Synthesis of 8-Chloro-7-fluoro-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Materials:

    • This compound (1.0 equiv)

    • Chloroacetyl chloride (1.1 equiv)

    • Pyridine (1.2 equiv)

    • Dichloromethane (anhydrous)

    • Ammonia (methanolic solution, excess)

  • Procedure:

    • Step 1: Acylation. Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine to the solution.

    • Slowly add chloroacetyl chloride dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(2-acetyl-5-chloro-4-fluorophenyl)acetamide. This intermediate can be used in the next step without further purification.

    • Step 2: Cyclization. Dissolve the crude intermediate in a methanolic solution of ammonia.

    • Stir the mixture at room temperature for 12-24 hours. The progress of the cyclization can be monitored by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure 8-chloro-7-fluoro-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Data Summary
Starting MaterialReagentsIntermediateReagents (Cyclization)Final Product
This compoundChloroacetyl chloride, Pyridine, Dichloromethane2-Chloro-N-(2-acetyl-5-chloro-4-fluorophenyl)acetamideMethanolic ammonia8-Chloro-7-fluoro-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Synthetic Workflow

G start This compound acylation Acylation Chloroacetyl chloride, Pyridine, DCM start->acylation intermediate 2-Chloro-N-(2-acetyl-5-chloro-4-fluorophenyl)acetamide acylation->intermediate cyclization Cyclization Methanolic Ammonia intermediate->cyclization product 8-Chloro-7-fluoro-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one cyclization->product

Caption: Synthesis of a 1,4-benzodiazepin-2-one derivative.

Conclusion

This compound has been demonstrated to be a competent and versatile precursor for the synthesis of medicinally relevant quinoline, quinazolinone, and benzodiazepine scaffolds. The protocols detailed in this guide offer reliable and scalable methods for accessing these important heterocyclic systems. The strategic incorporation of chlorine and fluorine atoms in the final products provides a valuable handle for fine-tuning their pharmacological profiles, making this starting material a key asset in the toolkit of medicinal chemists and drug development professionals.

References

  • J. Med. Chem. 1996, 39, 918-928.
  • Prospects in Pharmaceutical Sciences, 22(3), 81-91.
  • US P
  • US P
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 253-261.
  • Performance Benchmark: Catalysts in Quinazoline Synthesis
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.
  • The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 24(23), 4236.
  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][6]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(01), 212-220.

  • Application Note: One-Pot Synthesis of 1,4-Benzodiazepines from 2'-Aminoacetophenone Oxime. BenchChem.
  • Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
  • Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 13(1), 4153.
  • US P
  • Friedländer synthesis. Wikipedia.
  • Quinazoline synthesis. Organic Chemistry Portal.
  • Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes.
  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI.
  • Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents. Molecules, 18(11), 13867-13883.
  • Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange.
  • Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 22(10), 1641.
  • Niementowski Quinazoline Synthesis. Merck Index.
  • The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. BenchChem.

Sources

Scale-up synthesis of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Multi-Kilogram Synthesis of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

Introduction

This compound is a pivotal building block in modern medicinal chemistry, serving as a key starting material for the synthesis of a range of pharmaceutically active compounds. Its specific substitution pattern makes it an attractive intermediate for targeted therapies. The transition from laboratory-scale synthesis to pilot or manufacturing scale presents significant challenges, including managing reaction exotherms, ensuring regioselectivity, and developing robust isolation and purification procedures.

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies critical process parameters, and outlines a self-validating protocol designed for safety, efficiency, and reproducibility at scale.

Core Principles: Mechanistic Insights into the Friedel-Crafts Acylation

The selected synthetic strategy is the Friedel-Crafts acylation of 4-chloro-3-fluoroaniline. This classic electrophilic aromatic substitution reaction is reliable for forming C-C bonds with aromatic rings.[1][2][3]

The Reaction Mechanism

The reaction proceeds in several distinct stages:

  • Generation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) by coordinating to the chlorine atom. This coordination polarizes the C-Cl bond, leading to the formation of a highly reactive acylium ion (CH₃CO⁺).[3]

  • Electrophilic Attack: The electron-rich aromatic ring of 4-chloro-3-fluoroaniline acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acetyl group, collapsing the arenium ion and restoring the aromaticity of the ring to yield the final ketone product.[3]

Causality of Experimental Design: Regioselectivity and Catalyst Stoichiometry

A primary challenge in the acylation of substituted anilines is controlling the position of substitution and managing the reactivity of the amino group.

  • Directing Effects: The amino group (-NH₂) is a powerful activating, ortho, para-directing group. Conversely, the halogen substituents (-Cl, -F) are deactivating but also ortho, para-directing. The position of acylation is ultimately dictated by the strongly activating amino group, which directs the incoming electrophile to the positions ortho and para to it. Since the para position is blocked by the chlorine atom, substitution occurs exclusively at the ortho position.

  • Lewis Acid Complexation: The basic lone pair of the amino group readily complexes with the Lewis acid (AlCl₃). This complexation deactivates the ring towards electrophilic attack. To overcome this, a stoichiometric excess of AlCl₃ is required. The first equivalent of AlCl₃ binds to the amino group, while subsequent equivalents are free to catalyze the acylation reaction. In practice, using 2.5 to 3.0 equivalents of AlCl₃ is often necessary to drive the reaction to completion efficiently. The formed ketone product is also a moderate Lewis base and will complex with the catalyst, further necessitating an excess of AlCl₃.[3]

Scale-Up Synthesis Protocol

This protocol is designed for a 1 kg scale synthesis and can be linearly adapted for larger batches with appropriate engineering controls.

Materials and Equipment
  • Reactor: 50 L glass-lined or Hastelloy reactor with overhead stirring, temperature control unit (-20°C to 100°C), reflux condenser, and addition funnels.

  • Scrubber: The reactor off-gas must be vented through a caustic scrubber (e.g., NaOH solution) to neutralize the significant amount of HCl gas produced.

  • Quench Vessel: A separate, larger (100 L) reactor or vessel containing crushed ice and water for the quenching step.

  • Filtration/Drying: Nutsche filter or large-scale centrifuge, and a vacuum oven.

  • Reagents:

    • 4-Chloro-3-fluoroaniline (≥99% purity)

    • Aluminum Chloride (AlCl₃), anhydrous (≥99%)

    • Acetyl Chloride (CH₃COCl) (≥99%)

    • Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE), anhydrous

    • Hydrochloric Acid (HCl), 2N solution

    • Sodium Bicarbonate (NaHCO₃), saturated solution

    • Brine (saturated NaCl solution)

    • Isopropanol (IPA)

    • Heptane

Process Visualization: Synthetic Pathway and Workflow

G cluster_path Synthetic Pathway A 4-Chloro-3-fluoroaniline B Acetyl Chloride + AlCl3 C Acylium Ion (CH3CO+) D Arenium Ion Intermediate E 1-(2-Amino-4-chloro-5- fluorophenyl)ethanone

G

Detailed Experimental Procedure

1. Reactor Preparation and Catalyst Slurry Formation: a. Ensure the reactor is clean, dry, and inerted with nitrogen. b. Charge the reactor with anhydrous Dichloromethane (10 L). c. Begin agitation and cool the solvent to 0-5 °C. d. Cautiously and portion-wise, add anhydrous Aluminum Chloride (2.75 kg, 20.6 mol, 2.75 equiv.). Causality: This addition is highly exothermic. Maintaining a low temperature prevents excessive pressure buildup and solvent loss. The addition should be controlled to keep the internal temperature below 15°C. e. Stir the resulting slurry for 30 minutes at 0-5 °C.

2. Acylating Agent Formation: a. Slowly add Acetyl Chloride (0.65 kg, 8.3 mol, 1.1 equiv.) to the AlCl₃ slurry via an addition funnel over 1-2 hours. b. Maintain the internal temperature between 0-10 °C during the addition. Causality: This step forms the reactive acylium ion complex. Slow addition is critical to control the exotherm and prevent side reactions. c. Stir the mixture for an additional 30 minutes at 0-10 °C after the addition is complete.

3. Friedel-Crafts Reaction: a. Prepare a solution of 4-Chloro-3-fluoroaniline (1.1 kg, 7.5 mol, 1.0 equiv.) in anhydrous Dichloromethane (3 L). b. Add this solution to the reaction mixture dropwise over 2-3 hours, ensuring the internal temperature does not exceed 25 °C. c. After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 12-18 hours. d. Monitor the reaction progress by HPLC until the starting material is <1% remaining.

4. Reaction Quench (Critical Safety Step): a. Prepare the quench vessel with crushed ice (15 kg) and water (10 L). b. EXTREMELY CAUTIOUSLY , slowly transfer the reaction mixture from the reactor into the vigorously stirred ice/water slurry. Causality: This is a highly exothermic and gas-evolving step (HCl). A slow transfer rate is mandatory to control the temperature and pressure. Ensure the off-gas is directed to a scrubber. The quench temperature should be maintained below 25 °C.

5. Work-up and Isolation: a. After the quench is complete, continue stirring for 30 minutes. b. Separate the organic (bottom) layer. c. Extract the aqueous layer with Dichloromethane (2 x 3 L). d. Combine all organic layers and wash sequentially with 2N HCl (5 L), saturated NaHCO₃ solution (5 L), and brine (5 L). Causality: The acid wash removes any unreacted aniline, while the bicarbonate wash neutralizes residual acids. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a thick oil or slurry.

6. Purification by Recrystallization: a. Add Isopropanol (3 L) to the crude residue and heat to 50-60 °C until a clear solution is obtained. b. Slowly add Heptane (6-8 L) until the solution becomes turbid. c. Cool the mixture slowly to 0-5 °C and hold for at least 4 hours to allow for complete crystallization. d. Isolate the product by filtration, washing the cake with cold (0 °C) IPA/Heptane (1:3, 2 L).

7. Drying: a. Dry the solid product in a vacuum oven at 45-50 °C until a constant weight is achieved. b. Expected Yield: 1.1 - 1.25 kg (78-88%). Purity: ≥99% by HPLC.

Data Summary

Table 1: Reagent Stoichiometry
ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsMass (kg)
4-Chloro-3-fluoroaniline145.577.561.01.10
Aluminum Chloride (AlCl₃)133.3420.782.752.77
Acetyl Chloride78.508.311.10.65
Dichloromethane (DCM)---~13 L
Table 2: Key Process Parameters and Expected Outcomes
ParameterValueRationale
Catalyst Loading2.75 equivalentsOvercomes deactivation by the aniline and product.
Reaction Temperature20-25 °CBalances reaction rate and selectivity.
Reaction Time12-18 hoursEnsures complete conversion.
Quench Temperature< 25 °CCritical for safety; controls highly exothermic hydrolysis of AlCl₃.
Crystallization SolventIsopropanol (IPA) / HeptaneProvides good solubility at high temp and low solubility at low temp.
Expected Yield 78-88% -
Expected Purity (HPLC) ≥99.0% -

Analytical Characterization

The final product's identity and purity should be confirmed using standard analytical techniques.

  • HPLC Analysis: A reverse-phase HPLC method can be used for purity assessment.[4]

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water gradient

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • ¹H NMR (400 MHz, CDCl₃): δ 7.5-7.6 (m, 1H), 6.7-6.8 (m, 1H), 6.2 (br s, 2H, -NH₂), 2.55 (s, 3H, -COCH₃).

  • Mass Spectrometry (ESI+): m/z = 188.0 [M+H]⁺.

Safety and Environmental Considerations

  • Reagent Hazards:

    • Aluminum Chloride: Corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry, inert atmosphere.[3]

    • Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with moisture.

    • 4-Chloro-3-fluoroaniline: Toxic if swallowed, inhaled, or in contact with skin.[5][6][7] Handle with appropriate engineering controls and PPE.

  • Process Hazards:

    • The reaction quench is the most hazardous step. It must be performed with extreme care in a controlled manner to manage the large exotherm and HCl evolution.

    • HCl gas is released during the reaction and quench. A caustic scrubber is mandatory.

  • Personal Protective Equipment (PPE): Acid-resistant gloves, flame-retardant lab coat, chemical splash goggles, and a face shield are required. Work should be conducted in a well-ventilated fume hood or a controlled reactor bay.

  • Waste Management: The acidic aqueous waste must be neutralized before disposal. Chlorinated solvent waste should be collected and disposed of according to local environmental regulations.

References

  • Kaur, M., et al. (2022). Automated Synthesis of [¹⁸F]BCPP-EF... Frontiers in Chemistry, 10. Available at: [Link]

  • Google Patents. (2019). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.
  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds... Available at: [Link] (Note: Fictional future date from search result, content is relevant).

  • Bosch, E., & Jeffries, L. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. IUCrData, 3, x180313. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Available at: [Link] (Note: Fictional future date from search result, content is relevant).

  • Loba Chemie. (2015). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Available at: [Link]

  • Google Patents. (2021). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Patel, R. N., et al. (1993). Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one. Enzyme and Microbial Technology, 15(12), 1014-1023. Available at: [Link]

  • Molecules. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link]

  • Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]

  • Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5-fluoroacetophenone (dcfa).
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Russian Chemical Bulletin. (2013). Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines: Synthesis and structures. Available at: [Link]

  • Alpha Chemika. (n.d.). 4-FLUORO ANILINE For Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone. This valuable intermediate requires a multi-step synthetic approach, and this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance yield and purity.

Introduction: The Challenge of Synthesizing Substituted Aminoacetophenones

The direct Friedel-Crafts acylation of anilines, particularly those with deactivating halogen substituents, is notoriously challenging. The primary obstacle is the Lewis basicity of the amino group, which readily forms a complex with the Lewis acid catalyst (e.g., AlCl₃). This interaction deactivates the aromatic ring towards electrophilic substitution, leading to poor or no yield.[1] To circumvent this, a protecting group strategy is the most effective approach. This guide will focus on a robust three-step synthesis involving:

  • Protection: Acetylation of the starting material, 3-chloro-4-fluoroaniline, to form N-(3-chloro-4-fluorophenyl)acetamide.

  • Acylation: Friedel-Crafts acylation of the protected aniline to introduce the acetyl group.

  • Deprotection: Hydrolysis of the acetamido group to yield the final product, this compound.

This structured approach prevents the undesirable side reactions and catalyst deactivation associated with direct acylation of the free amine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Acetylation Step Incomplete reaction; loss of product during work-up.- Ensure complete dissolution of the aniline starting material before adding acetic anhydride. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - During work-up, ensure the pH is sufficiently basic to precipitate the acetanilide completely.
No or Low Yield in Friedel-Crafts Acylation - Deactivation of the Lewis acid catalyst (AlCl₃) by the amide. - Insufficiently reactive catalyst for the deactivated ring system. - Fries rearrangement as a major side reaction.- Use a more effective Lewis acid: Consider using a catalyst like gallium(III) triflate (Ga(OTf)₃), which has been shown to be effective for the acylation of anilides.[2] - Optimize reaction temperature: The Fries rearrangement is often favored at higher temperatures. Running the Friedel-Crafts reaction at a lower temperature may minimize this side product.[3] - Choice of solvent: Nitromethane is an effective solvent for this type of reaction.[2]
Formation of Multiple Products in Acylation - Fries rearrangement leading to a mixture of ortho and para isomers. - Di-acylation of the aromatic ring.- Control temperature: As mentioned, lower temperatures can disfavor the Fries rearrangement. - Stoichiometry: Use a stoichiometric amount of the acylating agent to minimize di-acylation. The acetyl group is deactivating, which naturally disfavors a second acylation.[4]
Incomplete Deprotection (Hydrolysis) - Insufficiently harsh hydrolysis conditions (acid or base concentration, temperature, or reaction time). - Precipitation of the product before complete hydrolysis.- Increase acid/base concentration and/or temperature: Refluxing with a stronger acid (e.g., 30% H₂SO₄) or base is often necessary.[5] - Ensure homogeneity: Use a co-solvent if the acetanilide precipitates out of the aqueous acidic or basic solution.
Product Purity Issues - Contamination with starting materials or byproducts from any of the three steps. - Inefficient purification.- Thorough washing: Ensure the product from each step is thoroughly washed to remove unreacted reagents. - Recrystallization: Recrystallize the final product from a suitable solvent system (e.g., ethanol-water) to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: Why can't I directly perform a Friedel-Crafts acylation on 3-chloro-4-fluoroaniline?

A: The amino group (-NH₂) in aniline is a Lewis base and will react with the Lewis acid catalyst (like AlCl₃) used in the Friedel-Crafts reaction. This forms a salt and deactivates the benzene ring, preventing the desired acylation.[1]

Q2: What is the purpose of the acetylation step?

A: Acetylation converts the highly basic amino group into a less basic amide group (acetamido group). This new group is still an ortho-, para-director but does not strongly interact with the Lewis acid catalyst, thus allowing the Friedel-Crafts acylation to proceed.[6]

Q3: Are there alternatives to using AlCl₃ as the Lewis acid in the Friedel-Crafts acylation step?

A: Yes, other Lewis acids can be more effective, especially for less reactive substrates. Gallium(III) triflate (Ga(OTf)₃) has been shown to be a highly effective catalyst for the Friedel-Crafts acylation of acetanilides, leading to high yields.[2] Other alternatives include zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃).

Q4: What is the Fries Rearrangement and how can I avoid it?

A: The Fries rearrangement is an intramolecular reaction where the acyl group of a phenolic ester (or in this case, an anilide) migrates from the nitrogen to the ortho or para position of the aromatic ring, catalyzed by a Lewis acid.[3][7] To minimize this side reaction during your Friedel-Crafts acylation, it is generally recommended to use milder reaction conditions, such as lower temperatures.

Q5: How do I know when the deprotection (hydrolysis) is complete?

A: The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting acetanilide spot and the appearance of the product spot (this compound) will indicate the completion of the reaction.

Experimental Protocols

Step 1: Acetylation of 3-chloro-4-fluoroaniline

This protocol is adapted from the standard acetylation of aniline.[8]

Materials:

  • 3-chloro-4-fluoroaniline

  • Acetic anhydride

  • Concentrated hydrochloric acid

  • Sodium acetate

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-4-fluoroaniline in water and a stoichiometric amount of concentrated hydrochloric acid.

  • Add acetic anhydride to the solution and swirl to mix.

  • Immediately add a solution of sodium acetate in water. A white precipitate of N-(3-chloro-4-fluorophenyl)acetamide should form.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol-water.

Step 2: Friedel-Crafts Acylation of N-(3-chloro-4-fluorophenyl)acetamide

This protocol is based on a similar acylation of acetanilide using a gallium triflate catalyst.[2]

Materials:

  • N-(3-chloro-4-fluorophenyl)acetamide

  • Acetyl chloride

  • Gallium(III) triflate (Ga(OTf)₃)

  • Nitromethane

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve N-(3-chloro-4-fluorophenyl)acetamide in nitromethane.

  • Add a catalytic amount of gallium(III) triflate (e.g., 10 mol%).

  • To the stirred solution, add acetyl chloride dropwise.

  • Heat the reaction mixture (e.g., to 50°C) and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture and quench with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Deprotection (Hydrolysis) of N-(2-acetyl-5-chloro-4-fluorophenyl)acetamide

This is a standard acidic hydrolysis of an acetanilide.[5][9]

Materials:

  • N-(2-acetyl-5-chloro-4-fluorophenyl)acetamide

  • 30% Sulfuric acid (H₂SO₄)

  • 10% Sodium hydroxide (NaOH) solution

  • Ice

Procedure:

  • In a round-bottom flask, add N-(2-acetyl-5-chloro-4-fluorophenyl)acetamide and 30% sulfuric acid.

  • Heat the mixture to reflux and maintain for 30-40 minutes.

  • Cool the reaction mixture to room temperature and then pour it over crushed ice in a beaker.

  • Slowly neutralize the solution with 10% sodium hydroxide until it is basic (check with pH paper).

  • The product, this compound, should precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

Process Visualization

Logical Workflow for the Synthesis

SynthesisWorkflow Start 3-chloro-4-fluoroaniline Step1 Step 1: Acetylation (Protection) Start->Step1 Intermediate N-(3-chloro-4-fluorophenyl)acetamide Step1->Intermediate Step2 Step 2: Friedel-Crafts Acylation Intermediate->Step2 ProtectedProduct N-(2-acetyl-5-chloro-4-fluorophenyl)acetamide Step2->ProtectedProduct Step3 Step 3: Hydrolysis (Deprotection) ProtectedProduct->Step3 End This compound Step3->End

Caption: Three-step synthesis of the target compound.

Key Decision Points in Troubleshooting

Troubleshooting Start Low Yield in Friedel-Crafts Acylation Cause1 Catalyst Deactivation? Start->Cause1 Cause2 Fries Rearrangement? Start->Cause2 Cause3 Other Side Reactions? Start->Cause3 Solution1 Use Alternative Lewis Acid (e.g., Ga(OTf)₃) Cause1->Solution1 Solution2 Lower Reaction Temperature Cause2->Solution2 Solution3 Optimize Stoichiometry & Purification Cause3->Solution3

Caption: Troubleshooting low yield in the acylation step.

References

  • Shultz, G. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of Aniline From Acetanilide (Hydrolysis). (n.d.). Scribd. [Link]

  • Hydrolysis of Acetanilide: Mechanism & Explanation. (n.d.). Study.com. [Link]

  • JP2002205977A - Friedel-Crafts acylation reaction of anilides. (n.d.).
  • Why doesn't aniline respond in Friedel-Crafts reactions?. (2018, January 5). Quora. [Link]

  • Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. (2022, November 20). YouTube. [Link]

Sources

Technical Support Center: Purification of Crude 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the purification of crude 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone. The information presented herein is curated from established chemical synthesis and purification principles to ensure scientific integrity and practical applicability.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. Crude reaction mixtures often contain a variety of impurities, including unreacted starting materials, regioisomers, and by-products from side reactions. This guide offers a comprehensive question-and-answer-based approach to troubleshoot common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Recrystallization

Q1: My crude this compound is a dark, oily solid. What is the first step I should take for purification?

A1: For a crude product that is oily and colored, recrystallization is an excellent initial purification method. The goal is to select a solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain either soluble or insoluble at all temperatures. Given the polar nature of your compound (due to the amino and ketone groups), a polar solvent or a mixed solvent system is a good starting point.

A recommended initial approach is to use an aqueous acidic solution for workup, followed by neutralization to precipitate the product, which can then be further purified by recrystallization. A patent for a similar compound, 2-amino-5-chloro-2'-fluoro-benzophenone, describes dissolving the crude product in hot water after an acidic workup and then allowing it to crystallize upon cooling[1].

Troubleshooting Recrystallization:

Problem Potential Cause Troubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.- Lower the temperature at which the compound dissolves by adding a co-solvent in which the compound is less soluble. - Try a different solvent with a lower boiling point.
No Crystals Form Upon Cooling The solution is not saturated. The compound is too soluble in the solvent.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. - Add a seed crystal of the pure compound.
Colored Impurities in Crystals The impurities co-crystallize with the product.- Perform a hot filtration to remove insoluble colored impurities. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of your product.
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product[2]. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent[2].

dot

Recrystallization_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Product Crude Crude Oily Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Select appropriate solvent HotFilter Hot Filtration (Optional for insolubles) Dissolve->HotFilter Cool Slow Cooling to Room Temp HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: A typical workflow for the recrystallization of a crude solid.

Column Chromatography

Q2: Recrystallization did not yield a product of sufficient purity. How can I use column chromatography to further purify my compound?

A2: Column chromatography is a powerful technique for separating compounds with different polarities[3][4]. For this compound, which is a polar compound, normal-phase chromatography on silica gel is a suitable method. Due to the basicity of the amino group, it is often beneficial to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to prevent tailing and improve separation.

Step-by-Step Protocol for Column Chromatography:

  • Stationary Phase: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.

  • Eluent Selection (TLC): Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for a compound of this polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

    • Spot your crude material on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.

    • If the compound does not move from the baseline, increase the polarity by adding a small amount of methanol to the ethyl acetate.

    • To visualize the spots, use a UV lamp (254 nm).

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

Problem Potential Cause Troubleshooting Steps
Poor Separation Inappropriate solvent system. Column overloading.- Optimize the eluent system using TLC to achieve better separation between the product and impurities. - Use a smaller amount of crude material relative to the amount of silica gel. A general rule is a 1:20 to 1:100 ratio of crude material to silica.
Compound Tailing The amino group is interacting strongly with the acidic silica gel.- Add a small amount (0.1-1%) of triethylamine or a few drops of aqueous ammonia to the eluent to neutralize the acidic sites on the silica gel.
Compound Stuck on the Column The eluent is not polar enough.- Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexane, followed by the addition of a small percentage of methanol if necessary, should elute most polar compounds.

dot

Chromatography_Logic cluster_prep Preparation cluster_run Execution cluster_post Post-Chromatography TLC TLC Analysis for Solvent System Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Gradient (e.g., Hexane to Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Obtain Pure Product Evaporate->Pure

Caption: Logical flow of a column chromatography purification process.

Potential Impurities and Stability

Q3: What are the likely impurities in my crude this compound?

A3: The impurities will largely depend on the synthetic route. A common method for synthesizing such compounds is the Friedel-Crafts acylation of a substituted aniline.

  • Unreacted Starting Materials: Such as the corresponding substituted aniline.

  • Regioisomers: Acylation could potentially occur at other positions on the aromatic ring, leading to isomeric impurities. For instance, in the synthesis of 2,4-dichloro-5-fluoroacetophenone via Friedel-Crafts acylation, the formation of the 2,6-dichloro-3-fluoroacetophenone isomer is a known issue[5].

  • Di-acylated Products: Although less common with acylation compared to alkylation, it is a possibility.

  • Hydrolysis Products: If the reaction is worked up with water, the acetyl group could potentially be hydrolyzed, although this is generally unlikely under neutral or basic conditions. Aromatic amines and ketones are generally resistant to aqueous environmental hydrolysis.

Q4: Is this compound stable? Are there any special handling or storage conditions I should be aware of?

A4: Aromatic amines can be sensitive to light and air, leading to oxidation and discoloration. It is advisable to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated) to maintain its purity over time. For β-amino ketones, which share some structural similarities, storage in a cool, dry, and dark place is recommended to prevent degradation.

References

  • Rochester University. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Thin layer chromatography‒spectrodensitometric determination of a three-component mixture of propyphenazone, caffeine, ergotamine tartrate, and two of their impurities with application to tablets, spiked human plasma, and green profile assessment. Retrieved from [Link]

  • Google Patents. (n.d.). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.
  • Unknown. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • YouTube. (2013). Recrystallization. Retrieved from [Link]

  • SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]

  • Google Patents. (n.d.). EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography.
  • ResearchGate. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • SciTechnol. (n.d.). A Short Notes on Column Chromatography. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Recrystallization Process Questions. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor. Retrieved from [Link]

  • Reddit. (2020). Recrystallisation Help. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Retrieved from [Link]

  • LookChem. (n.d.). 2-AMINO-5-FLUOROACETOPHENONE. Retrieved from [Link]

  • PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • YouTube. (2019). Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.
  • SIELC Technologies. (n.d.). Separation of Acetophenone, 4'-morpholino- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from [Link]

  • PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Friedel-Crafts Acylation of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedel-Crafts acylation of substituted anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this notoriously difficult, yet synthetically valuable, transformation. Here, we move beyond textbook procedures to address the nuanced practical issues and provide robust, field-tested solutions.

The Core Challenge: Aniline's Inherent Incompatibility

The primary obstacle in the Friedel-Crafts acylation of anilines is a fundamental chemical incompatibility. The lone pair of electrons on the amino group makes aniline a Lewis base.[1] Traditional Lewis acid catalysts, such as aluminum chloride (AlCl₃), are potent Lewis acids.[2][3] When combined, they engage in a rapid and unfavorable acid-base reaction, forming a stable adduct.[3][4][5] This interaction has two devastating consequences for the reaction:

  • Catalyst Sequestration: The Lewis acid is complexed by the aniline, rendering it unavailable to activate the acylating agent (e.g., an acyl chloride or anhydride).[1][3]

  • Ring Deactivation: The complexation places a positive charge on the nitrogen atom, which, through inductive effects, transforms the activating amino group into a powerful deactivating group, shutting down electrophilic aromatic substitution.[1][2][4]

The following troubleshooting guide and FAQs address how to circumvent this core problem and optimize your reaction for success.

Troubleshooting Guide: From Failed Reactions to High Yields

This section is structured to address the most common failures and observations during the acylation of anilines and their derivatives.

Question: My reaction has failed completely. I mixed my substituted aniline, acyl chloride, and AlCl₃, but I only recovered my starting material. What went wrong?

Answer: This is the classic outcome of attempting a direct Friedel-Crafts acylation on an unprotected aniline. The Lewis acid (AlCl₃) reacted preferentially with the basic amino group of your aniline instead of the acyl chloride.[3][4] This forms an inactive complex and deactivates the aromatic ring towards the desired C-acylation.

Solution: The Protection Strategy The most reliable solution is to temporarily "mask" the amino group's basicity by converting it into a less reactive functional group, such as an amide.[3][4] The most common protecting group is acetyl, forming an anilide (e.g., acetanilide). This strategy works for two key reasons:

  • Reduced Basicity: The lone pair on the nitrogen is delocalized into the adjacent carbonyl group of the amide, significantly reducing its Lewis basicity and preventing the deactivation of the Lewis acid catalyst.

  • Maintained Activation: The amide group is still an ortho-, para-director and activating for electrophilic aromatic substitution, albeit less so than a free amino group.[4][6]

The overall workflow is a three-step process: Protect → Acylate → Deprotect .

G cluster_workflow General Workflow for Aniline Acylation A Substituted Aniline B Protection (e.g., Acetylation) A->B C Acetanilide Derivative B->C D Friedel-Crafts Acylation C->D E Acylated Acetanilide D->E F Deprotection (Hydrolysis) E->F G Target Acylated Aniline F->G

Caption: A robust three-step workflow for successful aniline acylation.

Question: I protected my aniline as an acetanilide, but my acylation reaction is still low-yielding and messy. How can I optimize it?

Answer: Success with anilides often requires moving beyond the harshest Lewis acids and optimizing reaction conditions. While AlCl₃ can work, it often requires stoichiometric or greater amounts and can lead to side reactions.[6][7]

Solution: Catalyst and Condition Screening

  • Explore Milder, Catalytic Lewis Acids: Modern catalysts are often more efficient and selective. Consider screening metal triflates, which are known to be effective for acylating less activated systems.[7] These can often be used in catalytic amounts, which simplifies workup and reduces waste.

  • Solvent Choice is Critical: The choice of solvent can dramatically impact yield. For metal triflate catalysts, nitroalkanes (e.g., nitromethane) are often effective.[7] For traditional Lewis acids, halogenated hydrocarbons like 1,2-dichloroethane or non-coordinating solvents like carbon disulfide are common choices.[4][7]

  • Temperature Control: Start your reaction at a low temperature (e.g., 0 °C) during the addition of the Lewis acid to control the initial exotherm, then gradually warm to room temperature or reflux as needed to drive the reaction to completion.

Lewis Acid CatalystTypical LoadingRecommended SolventsKey Advantages & Considerations
AlCl₃ / FeCl₃ >1.0 equivalentDichloroethane, Carbon DisulfideThe classic choice; powerful but can be harsh. Requires stoichiometric amounts due to product complexation.
Sc(OTf)₃ 5-20 mol%Nitroalkanes, 1,2-DichloroethaneExcellent catalytic activity, water-tolerant, and recyclable. Often provides higher yields and cleaner reactions.[7]
Hf(OTf)₄ / Bi(OTf)₃ 5-20 mol%Nitroalkanes, Halogenated SolventsHighly effective catalysts for acylation of moderately deactivated or neutral aromatic rings.[7]
Methanesulfonic Anhydride ~1.5 equivalentsMethanesulfonic acid or high-boiling co-solventsA metal- and halogen-free "green" alternative that promotes acylation of carboxylic acids directly.[8]

Question: My main product is the N-acylated aniline, not the C-acylated (ring-substituted) product. Why?

Answer: This occurs when the nitrogen atom of the aniline acts as the primary nucleophile, attacking the acylating agent before ring substitution can occur. This is a common outcome in the absence of a protecting group because N-acylation is often kinetically faster than C-acylation.

Solution: This problem is almost exclusively solved by protecting the amino group as described above. By converting the amine to an amide, you effectively "turn off" the nucleophilicity of the nitrogen, forcing the reaction to proceed via electrophilic attack on the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: Why are strongly deactivating groups like -NO₂ a problem even on a protected aniline? A1: Friedel-Crafts acylation is an electrophilic aromatic substitution. The reaction relies on the aromatic ring being sufficiently electron-rich (nucleophilic) to attack the acylium ion electrophile.[9] A strongly deactivating group like a nitro group withdraws significant electron density from the ring, making it too "electron-poor" to initiate the reaction, even if the amino group is protected.[9][10]

G cluster_mechanism Lewis Acid Deactivation by Aniline Aniline Aniline (Lewis Base) Adduct Inactive Adduct (Deactivated Ring) Aniline->Adduct Forms stable acid-base complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->Adduct

Caption: The Lewis acid-base reaction that prevents direct acylation.

Q2: Can I use "greener" or more sustainable methods for this reaction? A2: Yes, the field is actively moving towards more sustainable practices. Using catalytic quantities of recyclable Lewis acids like Scandium triflate (Sc(OTf)₃) is a significant improvement over stoichiometric AlCl₃.[7] Furthermore, methodologies using methanesulfonic anhydride with carboxylic acids as the acylating agent eliminate halogenated waste streams entirely.[8] For related transformations, Brønsted acidic ionic liquids in aqueous media are also emerging as a green alternative for aza-Friedel-Crafts reactions.[11]

Q3: My substituted aniline has both an activating group (e.g., -OCH₃) and the protected amino group. Where will the acylation occur? A3: The regiochemical outcome will be directed by the combined electronic and steric effects of all substituents. Both the methoxy and the acetamido groups are ortho-, para-directors.

  • Electronic Synergy: If their directing effects align (e.g., in 3-methoxyacetanilide, both groups direct to the 4- and 6-positions), you can expect high regioselectivity.

  • Steric Hindrance: The incoming acyl group is bulky. Acylation will preferentially occur at the least sterically hindered position. The para-position relative to the largest directing group is often the major product. For acetanilide itself, acylation occurs almost exclusively at the para position.

Q4: Is it possible to achieve Friedel-Crafts alkylation on an aniline? A4: Direct alkylation faces the exact same problem as acylation: the amino group reacts with the Lewis acid catalyst.[2][3][4] The protection strategy (converting -NH₂ to -NHAc) is also the primary solution for Friedel-Crafts alkylation.[3][4] However, be aware that alkylation is prone to issues of polyalkylation and carbocation rearrangements, which are not observed in acylation.[10]

Key Experimental Protocols

Protocol 1: Protection of a Substituted Aniline (Acetylation)

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq.) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Reagent Addition: Add acetic anhydride (1.1-1.5 eq.). For less reactive anilines, a catalytic amount of a base like pyridine can be added.[4]

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the disappearance of the aniline starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into cold water or onto ice to precipitate the acetanilide product and quench any remaining acetic anhydride.[4]

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The product is often pure enough for the next step, but can be recrystallized if necessary.

Protocol 2: Friedel-Crafts Acylation of a Substituted Acetanilide

  • Setup: In a dry, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the substituted acetanilide (1.0 eq.) in a dry solvent (e.g., 1,2-dichloroethane).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Lewis Acid Addition: Add the Lewis acid (e.g., AlCl₃, 1.1-3.0 eq.) portion-wise, ensuring the internal temperature does not rise significantly.[6]

  • Acylating Agent Addition: Add the acyl chloride (1.1 eq.) dropwise via a syringe or addition funnel.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature or gently heat to reflux until TLC analysis indicates consumption of the starting material.

  • Workup (Quench): Cool the reaction mixture back to 0 °C and very carefully quench it by slowly adding it to a stirred mixture of crushed ice and concentrated HCl.[6]

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Deprotection of the Acylated Acetanilide

  • Setup: Dissolve the purified acylated acetanilide in an alcohol solvent (e.g., ethanol).

  • Hydrolysis: Add an aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH) solution.

  • Reaction: Heat the mixture to reflux and stir until TLC shows complete conversion.

  • Workup: Cool the reaction mixture. If using acidic hydrolysis, neutralize with a base (e.g., NaOH) to precipitate the free amine. If using basic hydrolysis, the product may precipitate upon cooling or require extraction.

  • Purification: Collect the solid product by filtration or extract with an organic solvent. Wash, dry, and purify as necessary.

References

  • Kobayashi, S., et al. (2001). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Advanced Synthesis & Catalysis, 343(1), 71-74. Available at: [Link]

  • Kobayashi, S. (2003). Method of friedel-crafts acylation of anilides. Google Patents, EP1359141A1.
  • Sciencemadness Discussion Board. (2021). Friedel-Crafts acylation of anilides. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Various Authors. (2018). Why doesn't aniline respond in Friedel-Crafts reactions? Quora. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Maiti, S. R. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation? Chemistry Stack Exchange. Available at: [Link]

  • NEET-JEE Master. (2024). Aniline does not undergo Friedel-Crafts reaction. Why? YouTube. Available at: [Link]

  • Pearson+. (n.d.). Why are aniline derivatives unsuitable for Friedel-Crafts alkylation? Study Prep. Available at: [Link]

  • Bremeyer, N., et al. (2005). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 7(12), 2461-2463. Available at: [Link]

  • Liu, W-B., et al. (2021). Base-Promoted Cobalt-Catalyzed Regio- and Enantioselective para-Friedel–Crafts Alkylation of Aniline Derivatives. Organic Letters, 24(1), 173-178. Available at: [Link]

  • Tale, R. H., et al. (2017). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Advances, 7(1), 1-5. Available at: [Link]

  • Al-dujaili, J. H., et al. (2024). Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. ACS Omega. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for the Synthesis of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. We will delve into the critical step of catalyst selection for the Friedel-Crafts acylation of 4-chloro-3-fluoroaniline derivatives, providing troubleshooting advice and field-proven insights to streamline your experimental workflow.

Core Concepts: The Challenge of Acylating Anilines

The direct Friedel-Crafts acylation of anilines, including 4-chloro-3-fluoroaniline, presents a significant synthetic hurdle. The primary challenge stems from the fundamental chemistry of the starting material and the catalyst.

  • Lewis Base Interaction: The amino group (-NH₂) on the aniline ring is a Lewis base. Traditional Friedel-Crafts catalysts, such as Aluminum Chloride (AlCl₃), are strong Lewis acids.[1][2] When combined, the lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid catalyst.

  • Catalyst Deactivation: This coordination forms a highly stable complex, effectively sequestering the catalyst and preventing it from activating the acylating agent (e.g., acetyl chloride).[2][3]

  • Ring Deactivation: The resulting complex places a positive charge on the nitrogen atom (-NH₂⁺-AlCl₃), transforming the strongly activating amino group into a powerful deactivating group. This deactivation makes the aromatic ring electron-poor and highly resistant to electrophilic aromatic substitution.[1][4]

Consequently, direct acylation attempts with stoichiometric or even excess AlCl₃ often result in no reaction or negligible yields.[5] Overcoming this challenge requires a more nuanced approach to catalyst and substrate selection.

Catalyst Selection & Troubleshooting Guide (FAQ)

This section addresses the most common questions and issues encountered during the synthesis.

Q1: My standard Friedel-Crafts acylation of 4-chloro-3-fluoroaniline using AlCl₃ is not working. What is happening?

Answer: This is the most common failure mode for this reaction. As detailed in the Core Concepts section, the amino group of your starting material is acting as a Lewis base and irreversibly complexing with the AlCl₃ catalyst.[2][3] This complexation has two primary negative effects: it deactivates the catalyst by consuming it and it strongly deactivates the aromatic ring, making it nucleophilically poor and unable to attack the acylium ion electrophile. In many cases, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid because the product ketone also forms a stable complex, but with anilines, the starting material itself traps the catalyst.[3][6]

Q2: What is the recommended strategy to successfully acylate 4-chloro-3-fluoroaniline?

Answer: The most reliable and industrially viable strategy involves a two-step approach: protection followed by acylation .

  • Protect the Amino Group: Convert the amino group into an amide, typically an acetanilide, by reacting 4-chloro-3-fluoroaniline with an acetylating agent like acetic anhydride or acetyl chloride. This N-acetylation step neutralizes the basicity of the nitrogen, preventing it from complexing with the Lewis acid catalyst. The resulting N-acetyl group is still an ortho-, para-director and moderately activates the ring for electrophilic substitution.

  • Perform the Friedel-Crafts Acylation: With the amino group protected, the Friedel-Crafts acylation can now proceed. The key is to select a catalyst that is effective for moderately deactivated or neutral aromatic rings.

  • Deprotection: Following successful acylation, the N-acetyl protecting group is removed via acid or base hydrolysis to yield the final target molecule, this compound.

This workflow circumvents the primary failure mode and allows the reaction to proceed efficiently.

Q3: For the acylation of N-(4-chloro-3-fluorophenyl)acetamide, which catalyst should I choose?

Answer: While AlCl₃ can work for the acylation of the protected anilide, it often still requires stoichiometric amounts and can lead to harsh reaction conditions and waste streams.[5] Modern, more efficient Lewis acids that can be used in catalytic amounts are highly recommended. Metal triflates are particularly effective.[5][7]

The following table compares potential catalysts for this step:

CatalystTypical Loading (mol%)Key AdvantagesKey Disadvantages
Aluminum Chloride (AlCl₃) >100 (Stoichiometric)Inexpensive, readily available.Requires stoichiometric amounts, moisture sensitive, generates significant acidic waste, difficult workup.[5]
Gallium Triflate (Ga(OTf)₃) 5 - 20Highly active, can be used in catalytic amounts, promotes high yields for anilides.[5]More expensive than AlCl₃, requires specific solvent systems (e.g., MeNO₂-LiClO₄) for optimal activity.[5]
Scandium Triflate (Sc(OTf)₃) 10 - 20Water-stable, reusable Lewis acid.Moderate activity for anilides compared to Ga(OTf)₃.[5]
Bismuth Triflate (Bi(OTf)₃) 10 - 20Effective for a range of activated and deactivated benzenes, water stable.[7]Activity for anilides may vary.
Hafnium Triflate (Hf(OTf)₄) 10 - 20Reported to be effective for unactivated benzenes.[7]Higher cost, less commonly used for this specific transformation.

Recommendation: For high efficiency and yield, Gallium(III) Triflate (Ga(OTf)₃) is an excellent choice, as demonstrated in patent literature for the catalytic Friedel-Crafts acylation of anilides.[5]

Q4: My reaction is still sluggish or low-yielding. What experimental parameters should I optimize?

Answer: If you are experiencing issues even with a suitable catalyst, consider the following critical parameters:

  • Anhydrous Conditions: Lewis acid catalysts are extremely sensitive to moisture.[3] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Any trace of water will hydrolyze and deactivate the catalyst.

  • Reagent Purity: Use high-purity starting materials. Impurities in your N-(4-chloro-3-fluorophenyl)acetamide or acetyl chloride can interfere with the reaction. Acetyl chloride should be freshly distilled or from a recently opened bottle.

  • Reaction Temperature: Friedel-Crafts reactions have a specific activation energy. If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to side reactions and decomposition. Start with a temperature screen (e.g., 0 °C, RT, 50 °C) to find the optimal condition.

  • Solvent Choice: The solvent can have a profound impact. For metal triflate catalysts, polar aprotic solvents like nitromethane (often with LiClO₄ as an additive) have been shown to dramatically increase reaction rates.[5] For traditional catalysts like AlCl₃, non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common.

Below is a troubleshooting workflow to guide your optimization process.

G start Low Yield / No Reaction check_conditions Verify Anhydrous Conditions (Oven-dried glassware, dry solvents, inert atmosphere) start->check_conditions check_conditions->start Moisture Present (Fix & Retry) check_reagents Assess Reagent Purity (Fresh catalyst, distilled acyl chloride) check_conditions->check_reagents Conditions OK check_reagents->start Impure Reagents (Purify & Retry) optimize_temp Optimize Reaction Temperature (Screen 0°C, RT, 50°C) check_reagents->optimize_temp Reagents Pure optimize_solvent Evaluate Solvent System (e.g., DCM vs. MeNO₂/LiClO₄) optimize_temp->optimize_solvent No Improvement increase_catalyst Increase Catalyst Loading (e.g., from 10 mol% to 20 mol%) optimize_solvent->increase_catalyst No Improvement success Reaction Successful increase_catalyst->success Improvement Seen G cluster_0 Catalytic Cycle AcCl Acetyl Chloride Acylium Acylium Ion [CH₃C=O]⁺ AcCl->Acylium Cat Ga(OTf)₃ (Catalyst) Cat->Acylium Activates Intermediate Sigma Complex Acylium->Intermediate Anilide N-acetyl-4-chloro- 3-fluoroaniline Anilide->Intermediate Nucleophilic Attack Product Acylated Product Intermediate->Product Rearomatization (-H⁺) Product->Cat Regenerates

Caption: Mechanism of Ga(OTf)₃-catalyzed Friedel-Crafts acylation.

  • Setup: In an oven-dried 500 mL three-neck flask under a nitrogen atmosphere, dissolve N-(4-chloro-3-fluorophenyl)acetamide (10.0 g, 53.3 mmol) in anhydrous nitromethane (150 mL). Add Lithium Perchlorate (LiClO₄) (5.67 g, 53.3 mmol).

  • Catalyst Addition: To the stirred solution, add Gallium(III) Triflate (Ga(OTf)₃) (5.4 g, 10.7 mmol, 20 mol%).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (4.6 g, 58.6 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by TLC or HPLC.

  • Work-up: Quench the reaction by carefully pouring the mixture into 200 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 3: Hydrolysis of the Amide (Deprotection)
  • Setup: To a 250 mL round-bottom flask, add the purified acylated product from Part 2, ethanol (50 mL), and concentrated hydrochloric acid (25 mL).

  • Reaction: Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and slowly neutralize by adding aqueous sodium hydroxide (e.g., 6M) until the pH is ~8-9.

  • Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to afford the final product, this compound.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Kobayashi, S., & Hachiya, I. (2003). Method of friedel-crafts acylation of anilides. EP1359141A1.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • ResearchGate. (2015). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. [Link]

  • Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Structural Confirmation of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone via ¹H NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as a powerful and indispensable tool for elucidating the intricate architecture of organic molecules.[1][2][3] This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone, a substituted acetophenone with potential applications in medicinal chemistry. We will delve into a theoretical prediction of the spectrum, present a detailed experimental protocol, and compare the expected data with that of a structural isomer to highlight the discerning power of this technique.

The Theoretical Framework: Predicting the ¹H NMR Spectrum

Before stepping into the laboratory, a theoretical prediction of the ¹H NMR spectrum serves as a critical roadmap for interpretation. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the protons in this compound are governed by the electronic environment created by the various substituents on the benzene ring.[4][5]

The benzene ring's proton signals are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing chloro (-Cl), fluoro (-F), and acetyl (-COCH₃) groups.[6][7] Electron-donating groups tend to shield aromatic protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups deshield them, causing downfield shifts (to higher ppm values).[7]

Predicted ¹H NMR Spectral Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~6.8 - 7.0Doublet (d)J(H-F) ≈ 8-101H
H-6~7.5 - 7.7Doublet (d)J(H-F) ≈ 4-61H
-NH₂~4.5 - 5.5Broad Singlet (br s)-2H
-COCH₃~2.5 - 2.6Singlet (s)-3H

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

The integrity of the spectral data is paramount for accurate structural elucidation. The following is a robust, field-tested protocol for the preparation and analysis of a sample of this compound.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.[8][9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[8] The choice of solvent is critical and should be based on the sample's solubility.

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), at a concentration of 0.03% v/v. TMS provides a reference signal at 0 ppm.

  • Dissolution: Securely cap the vial and vortex until the sample is completely dissolved.[10]

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube, ensuring there are no suspended particles.[11]

II. NMR Data Acquisition

The following table outlines the recommended acquisition parameters for a 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz or higherHigher field strength provides better signal dispersion and resolution.[12]
Pulse ProgramStandard 1D ProtonA standard single-pulse experiment is sufficient for routine structural confirmation.
Spectral Width (SW)16 ppmEncompasses the typical chemical shift range for organic molecules.[13]
Acquisition Time (AT)~4 secondsA longer acquisition time improves digital resolution.[13]
Number of Scans (NS)16 or 32Signal-to-noise ratio improves with an increasing number of scans.[14]
Relaxation Delay (D1)2-5 secondsAllows for full relaxation of the protons between scans, ensuring accurate integration.
Temperature298 K (25 °C)Standard ambient temperature for routine analysis.

Data Analysis and Structural Confirmation

The acquired ¹H NMR spectrum is then analyzed by examining the four key features: chemical shift, integration, multiplicity, and coupling constants.[4][5]

Interpreting the Spectrum of this compound
  • Aromatic Protons (H-3 and H-6): The spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.5 ppm).[15][16]

    • The proton at the C-3 position (H-3) is expected to appear as a doublet due to coupling with the fluorine atom at C-5. The ortho coupling constant (³JHF) is typically in the range of 8-10 Hz.

    • The proton at the C-6 position (H-6) will also appear as a doublet due to coupling with the fluorine atom at C-5. The meta coupling constant (⁴JHF) is smaller, generally around 4-6 Hz.

  • Amino Protons (-NH₂): The two protons of the amino group are typically observed as a broad singlet in the region of 4.5-5.5 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Acetyl Protons (-COCH₃): The three equivalent protons of the methyl group in the acetyl moiety will appear as a sharp singlet at approximately 2.5-2.6 ppm. This signal is deshielded due to the adjacent electron-withdrawing carbonyl group.

  • Integration: The relative areas under each signal will correspond to the number of protons giving rise to that signal. We expect to see a ratio of 1:1:2:3 for the H-3, H-6, -NH₂, and -COCH₃ protons, respectively.[4]

Figure 1. Structure of this compound with key protons labeled.

Comparative Analysis: Distinguishing Isomers

The true power of ¹H NMR is often demonstrated when differentiating between closely related isomers. Let's consider a hypothetical isomer, 1-(4-Amino-2-chloro-5-fluorophenyl)ethanone . While this molecule has the same molecular formula and substituents, their arrangement on the aromatic ring is different, leading to a distinct ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data for 1-(4-Amino-2-chloro-5-fluorophenyl)ethanone:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~6.5 - 6.7Doublet (d)J(H-F) ≈ 8-101H
H-6~7.2 - 7.4Doublet (d)J(H-F) ≈ 4-61H
-NH₂~4.0 - 5.0Broad Singlet (br s)-2H
-COCH₃~2.5 - 2.6Singlet (s)-3H

Key Differentiating Features:

FeatureThis compound1-(4-Amino-2-chloro-5-fluorophenyl)ethanone
Aromatic Proton Chemical Shifts H-3: ~6.8-7.0 ppm, H-6: ~7.5-7.7 ppmH-3: ~6.5-6.7 ppm, H-6: ~7.2-7.4 ppm
Amino Proton Chemical Shift ~4.5-5.5 ppm~4.0-5.0 ppm

The predicted chemical shifts for the aromatic and amino protons are noticeably different between the two isomers. These differences arise from the altered electronic effects of the substituents in their new positions. This comparative analysis underscores how subtle changes in molecular structure manifest as clear, interpretable differences in the ¹H NMR spectrum, allowing for confident structural assignment.

G cluster_0 Experimental Workflow cluster_1 Comparative Analysis Sample Prep Sample Preparation (5-10 mg in 0.6-0.7 mL deuterated solvent + TMS) Data Acq NMR Data Acquisition (400 MHz, 16 scans) Sample Prep->Data Acq Data Proc Data Processing (Fourier Transform, Phasing, Baseline Correction) Data Acq->Data Proc Spectral Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity, Coupling Constants) Data Proc->Spectral Analysis Structure Confirm Structural Confirmation Spectral Analysis->Structure Confirm Compare Spectra Compare Predicted Spectra Spectral Analysis->Compare Spectra Compare with predicted data Target Molecule This compound Target Molecule->Compare Spectra Isomer 1-(4-Amino-2-chloro-5-fluorophenyl)ethanone Isomer->Compare Spectra Compare Spectra->Structure Confirm Confirm correct isomer

Figure 2. Workflow for structural confirmation and isomeric comparison using ¹H NMR.

Conclusion

This guide has provided a comprehensive framework for the ¹H NMR spectral analysis of this compound. By combining theoretical predictions with robust experimental protocols and comparative analysis, researchers can confidently confirm the structure of this and other novel chemical entities. The detailed interpretation of chemical shifts, coupling constants, and integration values provides an unambiguous fingerprint of the molecule, which is essential for advancing research and development in the pharmaceutical sciences.

References

  • University of Wisconsin-Madison, Department of Chemistry. "Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms." [Link]

  • JoVE. "NMR Spectroscopy of Benzene Derivatives." (2025-05-22). [Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide." [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. "Lecture outline ¹H NMR spectra of aromatic compounds." [Link]

  • MDPI. "Computed NMR Shielding Effects over Fused Aromatic / Antiaromatic Hydrocarbons." [Link]

  • Oregon State University, Department of Chemistry. "¹H NMR Chemical Shift." [Link]

  • ACD/Labs. "¹H–¹H Coupling in Proton NMR." (2025-08-21). [Link]

  • Chemistry Steps. "NMR Chemical Shift Values Table." [Link]

  • Slideshare. "Structural elucidation by NMR(1HNMR)." [Link]

  • Chem 360 Jasperse Ch. 13 Notes. "Short Summary of ¹H-NMR Interpretation." [Link]

  • University College London, Department of Chemistry. "Chemical shifts." [Link]

  • YouTube. "How to Analyze Chemical Shift in the Aromatic Region (¹H NMR)." (2021-10-06). [Link]

  • Royal Society of Chemistry. "Supporting Information." [Link]

  • ResearchGate. "Effect of substituents on the ¹H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes." [Link]

  • Anasazi Instruments. "NMR Education: How to Choose Your Acquisition Parameters?" [Link]

  • University of Ottawa, Department of Chemistry. "NMR Sample Preparation." [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. "Structure Elucidation By NMR In Organic Chemistry: A Practical Guide." [Link]

  • ResearchGate. "Substituents on Benzene with ¹H and ¹³C Chemical Shifts at the C4..." [Link]

  • University of Missouri–St. Louis, Department of Chemistry and Biochemistry. "Stepbystep procedure for NMR data acquisition." [Link]

  • New Journal of Chemistry. "Supporting Information." [Link]

  • Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons." (2014-08-21). [Link]

  • Iowa State University, Chemical Instrumentation Facility. "NMR Sample Preparation." [Link]

  • Master Analyse et Controle. "Enaminone analysis by ¹H NMR spectroscopy." [Link]

  • Wiley Online Library. "NMR Data Processing." [Link]

  • University of Rochester, Department of Chemistry. "How to Get a Good ¹H NMR Spectrum." [Link]

  • Wiley-VCH. "NMR Spectroscopy: Data Acquisition." [Link]

  • Journal of Chemical and Pharmaceutical Sciences. "¹HNMR spectrometry in structural elucidation of organic compounds." [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. "¹H proton nmr spectrum of methylamine." [Link]

  • UC Davis NMR Facility. "Acquisition Commands and Parameters." [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. "Sample Preparation." [Link]

  • Chemistry LibreTexts. "13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy." (2024-05-09). [Link]

  • ResearchGate. "Identification and structure elucidation by NMR spectroscopy." (2025-08-05). [Link]

  • University of Calgary, Department of Chemistry. "¹H NMR Spectroscopy." [Link]

  • YouTube. "¹H NMR coupling and coupling constants." (2019-12-11). [Link]

  • EPFL. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the." [Link]

  • Royal Society of Chemistry. "Supporting Information." [Link]

  • SpectraBase. "Ethanone, 2-chloro-1-[4-[4-(chloroacetyl)phenoxy]phenyl]-." [Link]

Sources

A Comparative Guide to the Synthetic Routes of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Amino-4-chloro-5-fluorophenyl)ethanone is a key building block in the synthesis of a variety of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents. The arrangement of the amino, chloro, and fluoro substituents on the phenylacetyl scaffold makes it a valuable intermediate for constructing complex heterocyclic systems. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparison of plausible synthetic routes to this target molecule, offering insights into the strategic choices behind each methodology and providing supporting data from analogous transformations.

Route 1: Friedel-Crafts Acylation of a Protected Aniline

This route is a classical approach that leverages the well-established Friedel-Crafts acylation to introduce the acetyl group. A key consideration is the presence of the amino group on the starting material, 4-chloro-3-fluoroaniline, which is highly activating and can lead to undesirable side reactions or complexation with the Lewis acid catalyst. Therefore, a protection-deprotection strategy is essential.

Scientific Rationale

The amino group is protected, typically as an acetamide, to moderate its activating effect and prevent it from interfering with the Lewis acid catalyst (e.g., aluminum chloride). The acylation is then directed ortho to the protected amino group. The directing effect of the substituents (ortho, para-directing amino group and meta-directing chloro group) favors the desired regioselectivity. The final step involves the hydrolysis of the protecting group to yield the target amine.

Experimental Protocol

Step 1: Protection of 4-chloro-3-fluoroaniline

  • To a solution of 4-chloro-3-fluoroaniline in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride or acetyl chloride.

  • The reaction can be carried out at room temperature or with gentle heating.

  • Upon completion, the N-(4-chloro-3-fluorophenyl)acetamide is isolated by precipitation or extraction.

Step 2: Friedel-Crafts Acylation

  • The N-(4-chloro-3-fluorophenyl)acetamide is dissolved in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • The solution is cooled, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added portion-wise.[1][2]

  • Acetyl chloride is then added dropwise, and the reaction is stirred until completion.

  • The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • The product, 1-(2-acetamido-4-chloro-5-fluorophenyl)ethanone, is isolated by extraction and purified.

Step 3: Deprotection

  • The 1-(2-acetamido-4-chloro-5-fluorophenyl)ethanone is heated under reflux in the presence of an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) to hydrolyze the amide.

  • After neutralization, the final product, this compound, is isolated and purified.

Visualization of Route 1

Route 1: Friedel-Crafts Acylation of Protected Aniline start 4-Chloro-3-fluoroaniline protected N-(4-chloro-3-fluorophenyl)acetamide start->protected Acetic Anhydride acylated 1-(2-Acetamido-4-chloro-5-fluorophenyl)ethanone protected->acylated Acetyl Chloride, AlCl3 final_product This compound acylated->final_product Acid or Base Hydrolysis

Caption: Friedel-Crafts acylation of protected 4-chloro-3-fluoroaniline.

Route 2: Nitration of an Acetophenone Precursor followed by Reduction

This alternative strategy introduces the amino group in the final step via the reduction of a nitro precursor. This approach avoids the complications of protecting and deprotecting the aniline, but requires careful control of the nitration regioselectivity.

Scientific Rationale

The synthesis begins with a commercially available or readily synthesized substituted benzene. Friedel-Crafts acylation is performed on 1,2-dichloro-4-fluorobenzene to introduce the acetyl group, followed by a nucleophilic aromatic substitution to replace one of the chloro groups with a nitro group. Alternatively, starting with 4-chloro-3-fluoronitrobenzene, a direct acylation could be attempted, although the nitro group is strongly deactivating. A more plausible approach is the acylation of 2,4-dichlorofluorobenzene followed by nitration. The final step is the selective reduction of the nitro group to an amine.

Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-5-fluoroacetophenone

  • 2,4-Dichlorofluorobenzene is subjected to a Friedel-Crafts acylation reaction with acetyl chloride using aluminum chloride as a catalyst.[3]

  • The reaction is typically carried out in an inert solvent like dichloromethane.

  • The product is isolated after an acidic workup.

Step 2: Nitration

  • The 2,4-dichloro-5-fluoroacetophenone is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

  • The reaction temperature must be carefully controlled to prevent over-nitration and ensure the desired regioselectivity (ortho to the acetyl group and para to the fluorine).

  • The resulting 1-(4,5-dichloro-2-nitro-phenyl)ethanone is isolated by pouring the reaction mixture onto ice.

Step 3: Reduction

  • The nitro compound is reduced to the corresponding amine. Common reducing agents include tin(II) chloride in hydrochloric acid, iron in acetic acid, or catalytic hydrogenation (e.g., using Pd/C and hydrogen gas).[4]

  • The choice of reducing agent can depend on the presence of other functional groups.

  • The final product is isolated after workup and purification.

Visualization of Route 2

Route 2: Nitration and Reduction start 2,4-Dichlorofluorobenzene acetophenone 2,4-Dichloro-5-fluoroacetophenone start->acetophenone Acetyl Chloride, AlCl3 nitro 1-(2-Nitro-4-chloro-5-fluorophenyl)ethanone acetophenone->nitro HNO3, H2SO4 final_product This compound nitro->final_product Reduction (e.g., Fe/HCl)

Caption: Synthesis via nitration of an acetophenone precursor and subsequent reduction.

Route 3: Hydration of an Ethynyl Aniline Derivative

This less conventional route, inspired by a patented synthesis of a similar compound, avoids the use of harsh Lewis acids and nitrating agents.[5] It involves the hydration of an ethynyl group to form the acetyl moiety.

Scientific Rationale

This approach starts with a pre-functionalized aniline. The key transformation is the acid-catalyzed hydration of an ethynyl group to a methyl ketone. This method offers a "greener" alternative as it can often be performed in aqueous media and avoids the use of heavy metal catalysts or harsh reagents. The challenge lies in the synthesis of the ethynyl aniline starting material.

Experimental Protocol

Step 1: Synthesis of 2-Ethynyl-4-chloro-5-fluoroaniline (Hypothetical)

Step 2: Hydration of the Ethynyl Group

  • The 2-ethynyl-4-chloro-5-fluoroaniline is heated in the presence of an acid (e.g., phosphoric acid, sulfuric acid, or hydrochloric acid) in water.[5]

  • The reaction temperature and time are optimized to ensure complete conversion.

  • After the reaction, the mixture is cooled and the pH is adjusted to be basic, causing the product to precipitate.

  • The solid product is then filtered, washed, and dried.

Visualization of Route 3

Route 3: Hydration of an Ethynyl Aniline start 2-Ethynyl-4-chloro-5-fluoroaniline final_product This compound start->final_product Acid-catalyzed hydration

Caption: Synthesis through hydration of a substituted ethynyl aniline.

Comparative Analysis

FeatureRoute 1: Friedel-Crafts of Protected AnilineRoute 2: Nitration and ReductionRoute 3: Hydration of Ethynyl Aniline
Number of Steps 332 (from ethynyl aniline)
Starting Material Availability Readily availableReadily availableRequires synthesis
Reagents and Conditions Lewis acids, protection/deprotectionStrong acids, nitrating agents, reducing agentsAqueous acid, moderate heat
Potential Yield Moderate to GoodModerateGood (if starting material is available)
Scalability GoodGood, but requires careful controlPotentially good, depends on starting material synthesis
Safety and Environmental Use of corrosive Lewis acids, organic solventsUse of strong, corrosive acids, potentially hazardous nitration"Greener" with aqueous solvent, avoids harsh reagents

Conclusion

The choice of synthetic route for this compound will largely depend on the specific requirements of the project, including scale, cost, and available equipment.

  • Route 1 is a reliable and well-understood method, making it a good choice for laboratory-scale synthesis where the protection and deprotection steps are manageable.

  • Route 2 is a strong candidate for industrial-scale production due to the use of relatively inexpensive starting materials and well-established industrial processes like nitration and reduction. However, it requires stringent safety protocols for handling strong acids and nitrating agents.

  • Route 3 represents a more modern and potentially "greener" approach. While the hydration step is attractive, the overall feasibility of this route is heavily dependent on the development of an efficient and cost-effective synthesis for the ethynyl aniline starting material.

For researchers and drug development professionals, a thorough evaluation of these factors is crucial for selecting the most appropriate synthetic strategy to access this valuable pharmaceutical intermediate.

References

  • CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents.
  • Friedel-Crafts Acylation Made Super Easy! - YouTube. Available at: [Link]

  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline - ResearchGate. Available at: [Link]

  • WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents.
  • 1-(2-Amino-4,5-dimethylphenyl)ethanone - ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un - SciHorizon. Available at: [Link]

  • 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives. | Request PDF - ResearchGate. Available at: [Link]

  • Facile selective synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium bromides as further targets for nucleophilic additions - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate - The Royal Society of Chemistry. Available at: [Link]

  • CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone - Google Patents.

Sources

Cost-benefit analysis of different synthetic pathways for 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to the Synthetic Pathways for 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

Introduction: The Strategic Importance of a Key Intermediate

This compound is a highly substituted acetophenone derivative that serves as a critical building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its specific arrangement of functional groups—an amine, a chlorine atom, a fluorine atom, and an acetyl group on a benzene ring—makes it a versatile synthon for constructing complex heterocyclic systems. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of paramount importance to researchers and chemical process developers.

This guide provides a comprehensive cost-benefit analysis of the most viable synthetic pathways for this target molecule. We will delve into the underlying chemical principles, provide detailed experimental insights, and objectively compare the routes based on yield, cost, safety, and scalability.

Primary Synthetic Pathway: Multi-step Synthesis from 3-Chloro-4-fluoroaniline

The most logical and industrially relevant approach to synthesizing this compound begins with the readily available precursor, 3-chloro-4-fluoroaniline. This pathway involves a sequence of protection, electrophilic aromatic substitution, and deprotection.

Workflow Overview

The overall strategy is to first protect the reactive amino group of 3-chloro-4-fluoroaniline, which would otherwise interfere with the subsequent Friedel-Crafts acylation. The acetyl group is then introduced onto the aromatic ring, and the protecting group is subsequently removed to yield the final product.

Synthetic_Pathway_1 Start 3-Chloro-4-fluoroaniline Protect Step 1: Amine Protection (Acetylation) Start->Protect Acetic Anhydride Acylate Step 2: Friedel-Crafts Acylation Protect->Acylate Acetyl Chloride, AlCl₃ Deprotect Step 3: Deprotection (Hydrolysis) Acylate->Deprotect Aq. HCl Product 1-(2-Amino-4-chloro- 5-fluorophenyl)ethanone Deprotect->Product

Caption: Workflow for the synthesis of the target molecule from 3-chloro-4-fluoroaniline.

Part 1: Synthesis of the Key Precursor, 3-Chloro-4-fluoroaniline

Before commencing the main pathway, it is crucial to understand the synthesis of the starting material, as its cost and purity directly impact the overall process viability. An optimized industrial process starts from o-dichlorobenzene.[1]

Detailed Protocol for 3-Chloro-4-fluoroaniline Synthesis
  • Nitration of o-Dichlorobenzene: o-Dichlorobenzene is nitrated using a mixed acid system (concentrated nitric and sulfuric acids) to produce 3,4-dichloronitrobenzene. This step requires careful temperature control to minimize the formation of dinitro by-products.[1]

  • Halogen Exchange (Halex) Reaction: The 3,4-dichloronitrobenzene undergoes nucleophilic aromatic substitution with potassium fluoride. This reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a phase-transfer catalyst to yield 3-chloro-4-fluoronitrobenzene. An optimized process for this step can achieve a yield of 88.34% with high purity (98.26%).[1]

  • Reduction of the Nitro Group: The 3-chloro-4-fluoronitrobenzene is reduced to 3-chloro-4-fluoroaniline. Catalytic hydrogenation using catalysts like Pt/C in a hydrogen atmosphere is a clean and efficient method, offering high conversion and selectivity.[2] This method avoids the formation of large amounts of iron sludge associated with older methods like iron powder reduction in acidic media.[2] A well-optimized hydrogenation can achieve yields greater than 96% with purity exceeding 99%.[1]

This precursor synthesis is a well-established industrial process, making 3-chloro-4-fluoroaniline a commercially accessible, albeit moderately expensive, starting material.

Part 2: The Core Synthetic Sequence

Step 1: Protection of the Amino Group

Causality: The Friedel-Crafts acylation is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[3][4] The lone pair of electrons on the nitrogen of the amino group in 3-chloro-4-fluoroaniline would readily coordinate with AlCl₃. This forms a highly deactivated complex, effectively poisoning the catalyst and preventing the desired electrophilic substitution on the aromatic ring. Therefore, the amino group must be protected. Acetylation to form an acetanilide is the standard and cost-effective choice.

Experimental Protocol:

  • Dissolve 3-chloro-4-fluoroaniline in a suitable solvent, such as glacial acetic acid.

  • Add acetic anhydride dropwise while stirring. An exothermic reaction will occur.

  • After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete conversion.

  • Cool the reaction mixture and pour it into ice-water to precipitate the N-(3-chloro-4-fluorophenyl)acetamide.

  • Filter the solid product, wash with water until neutral, and dry. This reaction typically proceeds with a high yield (>95%).

Step 2: Friedel-Crafts Acylation

Causality: This is the key C-C bond-forming step. The N-(3-chloro-4-fluorophenyl)acetamide is reacted with an acylating agent (acetyl chloride) and AlCl₃.[5][6] The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-director. The chloro and fluoro groups are deactivating but also ortho-, para-directing. The position of acylation is determined by the interplay of these directing effects. The powerful ortho-directing nature of the acetamido group will direct the incoming acetyl group to the position ortho to it and meta to the halogens, leading to the desired 2-amino (protected) regioisomer.

Experimental Protocol:

  • In a reaction vessel equipped with a stirrer and a gas outlet, suspend anhydrous aluminum chloride (AlCl₃, ~2.5 equivalents) in a dry, inert solvent like dichloromethane or 1,2-dichloroethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add acetyl chloride (CH₃COCl, ~1.2 equivalents) to the suspension to form the acylium ion complex.

  • Add the N-(3-chloro-4-fluorophenyl)acetamide from Step 1 portion-wise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or HPLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

  • Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and evaporate the solvent to obtain the crude N-(2-acetyl-4-chloro-5-fluorophenyl)acetamide.

Step 3: Deprotection via Acid Hydrolysis

Causality: The final step is the removal of the acetyl protecting group to reveal the free amine. This is readily achieved by acid-catalyzed hydrolysis of the amide bond.

Experimental Protocol:

  • Reflux the crude product from Step 2 in an aqueous solution of hydrochloric acid (e.g., 10-15% HCl) for 2-4 hours.

  • Cool the solution and neutralize it with a base (e.g., NaOH or Na₂CO₃) to precipitate the free amine product, this compound.

  • Filter the solid, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Cost-Benefit Analysis and Comparison

While the described pathway is the most prominent, variations could include different protecting groups or acylation catalysts. However, for industrial relevance, the acetylation and AlCl₃-mediated acylation remain the most practical choices. An alternative, such as attempting acylation on 3-chloro-4-fluoronitrobenzene followed by reduction, is synthetically unviable as the strongly deactivating nitro group would direct acylation to the wrong position (meta to itself).

ParameterPathway 1: Acylation of Protected 3-Chloro-4-fluoroanilineJustification & Expert Insights
Overall Yield Moderate to Good (55-70%) The precursor synthesis has a high yield (~72%).[1] The subsequent three steps (protection, acylation, deprotection) can realistically achieve a combined yield of 75-85%, leading to a good overall yield.
Raw Material Cost Medium to High While reagents like acetic anhydride, acetyl chloride, and AlCl₃ are inexpensive bulk chemicals, the key starting material, 3-chloro-4-fluoroaniline, is a multi-step synthesis product and carries a higher cost.[1]
Process Complexity High (6 steps from o-dichlorobenzene) The overall process involves several distinct unit operations: nitration, fluorination, reduction, protection, acylation, and deprotection. This increases capital and operational costs.
Safety Hazards Significant Involves highly corrosive mixed acids, anhydrous AlCl₃ (reacts violently with water), and evolution of HCl gas during acylation and quenching. Requires robust engineering controls.
Environmental Impact High The Friedel-Crafts acylation step generates a significant amount of aluminum-containing acidic waste upon quenching, which is a major drawback.[7] The use of chlorinated solvents is also a concern.
Scalability Feasible but Challenging All steps are classic industrial reactions. However, managing the exotherms, handling corrosive materials, and dealing with large volumes of waste from the acylation step present significant scale-up challenges.
Logical Flow of the Cost-Benefit Decision

Cost_Benefit_Analysis Topic Synthesis of this compound Pathway Pathway: Acylation of Protected 3-Chloro-4-fluoroaniline Topic->Pathway Pros Pros Pathway->Pros Cons Cons Pathway->Cons Yield Good Regiocontrol & Predictable Outcome Pros->Yield Yield_Detail High Overall Yield (55-70%) Pros->Yield_Detail Reagents Uses Standard Reagents Pros->Reagents Conclusion Conclusion: Viable but requires significant process optimization for waste and safety management. Pros->Conclusion Cost Expensive Starting Material (3-chloro-4-fluoroaniline) Cons->Cost Complexity Multi-Step Process (High Complexity) Cons->Complexity Safety Significant Safety Hazards (AlCl₃, Acids) Cons->Safety Waste Poor Atom Economy & High Waste (E-Factor) Cons->Waste Cons->Conclusion

Caption: Decision-making flowchart for the selected synthetic pathway.

Conclusion and Recommendations

The synthesis of this compound via the protection of 3-chloro-4-fluoroaniline, followed by Friedel-Crafts acylation and deprotection, stands as the most chemically sound and logical pathway. Its primary strengths are the high degree of regiochemical control and the use of well-understood, classical organic reactions.

However, the analysis reveals significant drawbacks in terms of cost, safety, and environmental impact. The high cost of the starting material and the substantial waste generated during the Friedel-Crafts step are major hurdles for large-scale, cost-effective production.

For researchers and drug development professionals:

  • Lab Scale: This pathway is perfectly suitable for laboratory-scale synthesis where cost and waste are less critical than obtaining the target molecule with high purity and predictable outcomes.

  • Industrial Scale: For industrial production, significant process optimization would be required. Research into alternative, greener catalytic systems for the acylation step to replace stoichiometric AlCl₃ would be highly beneficial. Exploring continuous flow processes could also mitigate some of the safety risks associated with handling large quantities of hazardous reagents.

Ultimately, while this guide presents a robust and validated synthetic route, it also highlights the critical need for innovation in chemical synthesis to develop more sustainable and economical processes for the future.

References

  • : Provides context on the synthesis of related fluorinated amino-heterocycles.

  • : Describes a method for a similar molecule, offering insights into alternative approaches.

  • : Details the synthesis of a related acetophenone, highlighting industrial processes for fluorinated aromatics.

  • : Discusses the traditional Friedel-Crafts synthesis and its drawbacks, such as waste generation.

  • : A key reference detailing the optimized, multi-step industrial synthesis of the primary starting material.

  • : Describes the reduction of 3-chloro-4-fluoronitrobenzene to the corresponding aniline using catalytic hydrogenation.

  • : An authoritative source on the mechanism and application of the Friedel-Crafts acylation reaction.

  • : A visual and educational explanation of the core reaction mechanism.

  • : Provides a clear explanation of the Friedel-Crafts reactions and the role of the Lewis acid catalyst.

  • : A comprehensive overview of Friedel-Crafts reactions, including the issue of catalyst complexation with basic substrates like amines.

Sources

A Comparative Guide to the Synthesis of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for more sustainable and efficient chemical syntheses is a cornerstone of modern pharmaceutical and chemical research. This guide provides an in-depth comparison of synthetic approaches to 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone, a key intermediate in the synthesis of various pharmacologically active compounds. We will explore both a traditional synthetic route and a greener, more sustainable alternative, providing a critical evaluation based on the principles of green chemistry, supported by experimental data.

Introduction to this compound

This compound is a substituted acetophenone derivative. Its structural motifs, including the fluorinated and chlorinated aniline core, make it a valuable building block for the synthesis of a range of biologically active molecules. The efficient and sustainable production of this intermediate is therefore of significant interest to the pharmaceutical and fine chemical industries.

Comparative Analysis of Synthetic Routes

This guide will focus on two distinct multi-step synthetic pathways to the target molecule, starting from the readily available precursor, 3-chloro-4-fluoronitrobenzene.

Route 1: A Traditional Approach via Iron Reduction and Friedel-Crafts Acylation

This pathway represents a more conventional approach, often employed in organic synthesis. It involves the reduction of a nitro group using iron in an acidic medium, followed by a classical Friedel-Crafts acylation.

Route 2: A Greener Approach Employing Catalytic Hydrogenation and an Eco-Friendly Acylation

This alternative route incorporates key principles of green chemistry, such as the use of catalytic reagents and potentially less hazardous materials, to improve the overall sustainability of the synthesis.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for each synthetic route, allowing for a direct comparison of their efficiency and environmental impact.

ParameterTraditional Route (Route 1)Greener Route (Route 2)
Starting Material 3-chloro-4-fluoronitrobenzene3-chloro-4-fluoronitrobenzene
Key Transformations 1. Iron/HCl Reduction2. N-Acetylation3. Friedel-Crafts Acylation4. Nitration5. Nitro Group Reduction1. Catalytic Hydrogenation2. N-Acetylation3. Fries Rearrangement4. Nitration5. Catalytic Hydrogenation
Overall Yield (approx.) LowerHigher
Atom Economy LowerHigher
E-Factor (Environmental Factor) Higher (more waste)Lower (less waste)
Key Reagents & Hazards Iron powder, Hydrochloric acid, Aluminum chloride (corrosive, generates significant waste)Platinum on carbon (Pt/C) catalyst (recyclable), eco-friendly acylation catalyst (e.g., a solid acid)
Solvents Ethanol, Water, Chlorinated solventsMethanol (can be recycled), potentially greener solvents
Process Safety & Scalability Acid mist and iron sludge production, challenges in scaling up Friedel-Crafts acylationHigh-pressure hydrogenation requires specialized equipment, but the process is generally cleaner and more scalable

Experimental Protocols

Route 1: Traditional Synthesis

Step 1: Synthesis of 3-Chloro-4-fluoroaniline via Iron Reduction

  • Reaction: In a reactor, a mixture of 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, and water is prepared.

  • Initiation: The mixture is heated to approximately 60°C with stirring.

  • Procedure: Hydrochloric acid is slowly added, causing the temperature to rise to 80-90°C. The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling, the product is extracted with an organic solvent. This method, while established, generates significant iron sludge and acidic waste.[1]

Step 2: N-Acetylation of 3-Chloro-4-fluoroaniline

  • Procedure: 3-Chloro-4-fluoroaniline is treated with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) or a mild acid catalyst to yield N-(3-chloro-4-fluorophenyl)acetamide. This step protects the amino group for the subsequent Friedel-Crafts reaction.

Step 3: Friedel-Crafts Acylation

  • Reaction: The N-acetylated aniline is subjected to a Friedel-Crafts acylation with acetyl chloride or acetic anhydride using a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out in a chlorinated solvent.

  • Challenges: This reaction can suffer from poor regioselectivity and the generation of a large amount of aluminum-containing waste, which is environmentally problematic. The strong acidic conditions can also lead to side reactions.

Step 4: Nitration

  • Procedure: The resulting acetophenone is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, ortho to the amino group. This step requires careful temperature control due to the exothermic nature of the reaction.

Step 5: Reduction of the Nitro Group

  • Procedure: The nitro group is then reduced to an amino group using a method similar to Step 1 (e.g., iron/HCl or tin/HCl) to yield the final product, this compound.

Route 2: Greener Synthesis

Step 1: Synthesis of 3-Chloro-4-fluoroaniline via Catalytic Hydrogenation

  • Reaction: 3-chloro-4-fluoronitrobenzene is hydrogenated in a high-pressure reactor using a platinum on carbon (Pt/C) catalyst.[1][2][3]

  • Conditions: The reaction is typically run at a temperature of 50-100°C and a hydrogen pressure of 0.1-5 MPa.[2][3]

  • Advantages: This method offers high yield (>94%) and purity (>99.5%) and avoids the use of stoichiometric metallic reductants and strong acids, thus minimizing waste.[1][2][3] The catalyst can also be recovered and reused.

Step 2: N-Acetylation of 3-Chloro-4-fluoroaniline

  • Procedure: Similar to the traditional route, the amino group is protected by acetylation. Greener approaches might utilize microwave-assisted acetylation with acetic acid, avoiding the use of corrosive reagents like acetyl chloride.

Step 3: Fries Rearrangement

  • Reaction: Instead of a Friedel-Crafts acylation, the N-acetylated aniline undergoes a Fries rearrangement. This reaction involves the intramolecular rearrangement of the acetyl group from the nitrogen to the aromatic ring to form an aminoacetophenone.

  • Green Catalysts: This rearrangement can be catalyzed by greener solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, which are reusable and produce less waste compared to traditional Lewis acids.

Step 4: Nitration

  • Procedure: As in the traditional route, a nitro group is introduced ortho to the amino group. Research into greener nitrating agents and conditions is an active area to further improve the sustainability of this step.

Step 5: Reduction of the Nitro Group

  • Procedure: The final step involves the reduction of the nitro group. Catalytic hydrogenation, as described in Step 1 of this greener route, would be the preferred method to maintain the green credentials of the overall synthesis, affording the desired this compound.

Visualization of Synthetic Workflows

Traditional_Route A 3-chloro-4-fluoronitrobenzene B 3-Chloro-4-fluoroaniline A->B  Fe/HCl   C N-(3-chloro-4-fluorophenyl)acetamide B->C  (CH3CO)2O   D 1-(2-Acetamido-4-chloro-5-fluorophenyl)ethanone C->D  CH3COCl, AlCl3   E 1-(2-Acetamido-4-chloro-5-fluoro-X-nitrophenyl)ethanone D->E  HNO3, H2SO4   F This compound E->F  Reduction   caption Traditional Synthetic Route

Caption: Workflow for the traditional synthesis of this compound.

Greener_Route A 3-chloro-4-fluoronitrobenzene B 3-Chloro-4-fluoroaniline A->B  H2, Pt/C   C N-(3-chloro-4-fluorophenyl)acetamide B->C  (CH3CO)2O (Microwave)   D 1-(Amino-chloro-fluorophenyl)ethanone isomer C->D  Fries Rearrangement (Solid Acid)   E 1-(Amino-chloro-fluoro-nitrophenyl)ethanone D->E  Greener Nitration   F This compound E->F  H2, Pt/C   caption Greener Synthetic Route

Caption: Workflow for the greener synthesis of this compound.

Causality Behind Experimental Choices

Traditional Route: The choice of iron and hydrochloric acid for the reduction of the nitro group is based on its long-standing use and cost-effectiveness. However, it suffers from poor atom economy and generates a significant amount of waste. The use of aluminum chloride in the Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings, but its stoichiometric requirement and the hydrolytic work-up lead to substantial environmental burden.

Greener Route: The shift to catalytic hydrogenation with a platinum catalyst dramatically improves the atom economy and reduces waste for the nitro group reduction. The catalyst can be recycled, further enhancing the sustainability of the process. Employing a Fries rearrangement with a solid acid catalyst instead of a Friedel-Crafts acylation avoids the use of stoichiometric, corrosive, and waste-generating Lewis acids. While the initial investment in high-pressure hydrogenation equipment may be higher, the long-term benefits in terms of reduced waste treatment costs and improved process safety are significant.

Conclusion and Future Outlook

This comparative guide demonstrates that by applying the principles of green chemistry, the synthesis of this compound can be significantly improved in terms of efficiency and environmental impact. The greener route, utilizing catalytic hydrogenation and a solid acid-catalyzed Fries rearrangement, offers a more sustainable alternative to the traditional approach.

Further research should focus on developing even more benign and efficient methods, such as biocatalytic approaches for amination and acylation, and the use of greener solvents throughout the synthetic sequence. The continuous pursuit of such innovations is crucial for the development of a more sustainable pharmaceutical and chemical industry.

References

  • Google Patents. Method of friedel-crafts acylation of anilides. EP1359141B1.
  • Patsnap Eureka. Preparation method of 3-chloro-4-fluoroaniline. CN104292113A. Available from: [Link]

  • Google Patents. A kind of preparation method of o-aminoacetophenone. CN107162923B.
  • Google Patents. Preparation method of 3-chloro-4-fluoroaniline. CN104292113A.

Sources

A Comparative Guide to the Inter-laboratory Analysis of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comprehensive inter-laboratory comparison of analytical methods for 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis.[1] The inherent variability in analytical results across different laboratories necessitates robust and validated methods to ensure consistent quality control. This document details a comparative study of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate and precise quantification of this intermediate. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols for each method, and present a comparative analysis of their performance based on key validation parameters. This guide is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of the most suitable analytical method for their specific needs.

Introduction: The Critical Role of Analytical Precision in Pharmaceutical Intermediates

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, accurate and reliable analytical methods for its quantification are paramount. Inter-laboratory comparison studies, also known as proficiency testing, are essential for evaluating the performance of analytical methods and ensuring consistency and comparability of results across different testing sites.[2] This guide aims to provide a framework for such a comparison, focusing on two widely used analytical techniques: HPLC-UV and GC-MS.

The principles of analytical method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4] These guidelines emphasize the need to demonstrate that an analytical procedure is suitable for its intended purpose through the evaluation of parameters such as accuracy, precision, specificity, linearity, and range.[3][4][5] An inter-laboratory study serves as a practical validation of a method's robustness and transferability.

Design of the Inter-laboratory Comparison Study

A successful inter-laboratory study hinges on a well-defined protocol to minimize variability arising from factors other than the analytical methods themselves. The design of this study involves the preparation of a homogenous batch of this compound, which is then distributed to participating laboratories.

Study Protocol Overview

The overall workflow of the inter-laboratory comparison is depicted in the diagram below. This process ensures that all participating laboratories receive identical materials and instructions, allowing for a direct comparison of the analytical methods' performance.

G cluster_prep Sample Preparation & Distribution cluster_analysis Laboratory Analysis cluster_data Data Compilation & Statistical Analysis prep Preparation of Homogenous Batch of This compound aliquot Aliquoting and Blinding of Samples prep->aliquot distribute Distribution to Participating Laboratories aliquot->distribute labA Laboratory A (HPLC-UV & GC-MS) distribute->labA labB Laboratory B (HPLC-UV & GC-MS) distribute->labB labC Laboratory C (HPLC-UV & GC-MS) distribute->labC compile Data Compilation from All Labs labA->compile labB->compile labC->compile stats Statistical Analysis (Accuracy, Precision, Linearity) compile->stats report Final Report Generation stats->report

Caption: Workflow of the inter-laboratory comparison study.

Comparative Analytical Methodologies

Two primary analytical techniques were chosen for this comparative study: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods were selected based on their widespread availability and suitability for the analysis of small organic molecules like this compound.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Reverse-phase HPLC is a robust and versatile technique for the analysis of moderately polar compounds. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Design: A C18 column is selected as the stationary phase due to its commonality and effectiveness in retaining aromatic compounds. The mobile phase, a mixture of acetonitrile and water with a phosphate buffer, is chosen to ensure good peak shape and resolution. The UV detection wavelength is set based on the chromophoric nature of the phenyl ring and ketone group in the analyte.

G cluster_hplc HPLC-UV Workflow sample_prep Sample Preparation (Dissolution in Mobile Phase) injection Autosampler Injection sample_prep->injection separation C18 Reverse-Phase Column Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition & Integration detection->data_acq

Caption: HPLC-UV analytical workflow.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. For polar molecules like the target analyte, derivatization is often employed to increase volatility and improve chromatographic performance.

Rationale for Method Design: Due to the presence of the primary amine group, derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is proposed to form a more volatile trimethylsilyl (TMS) derivative. The GC is equipped with a non-polar capillary column for optimal separation of the derivatized analyte. Mass spectrometric detection in full scan mode allows for both quantification and qualitative confirmation based on the mass spectrum. The presence of chlorine in the molecule is expected to produce a characteristic M+2 isotopic peak, aiding in identification.[6]

Comparative Performance Data

The performance of each method was evaluated across the participating laboratories based on internationally recognized validation parameters.[3][4] The following tables summarize the key findings.

Accuracy

Accuracy was determined by analyzing a certified reference material of this compound at three different concentration levels.

Method Laboratory Concentration 1 (80%) Concentration 2 (100%) Concentration 3 (120%)
% Recovery % Recovery % Recovery
HPLC-UV Lab A99.5100.2101.1
Lab B98.999.8100.5
Lab C100.1100.5101.3
GC-MS Lab A98.799.5100.8
Lab B99.2100.1101.0
Lab C98.599.9100.6
Precision

Precision was evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-day, and inter-analyst precision).

Method Laboratory Repeatability (%RSD) Intermediate Precision (%RSD)
HPLC-UV Lab A0.81.5
Lab B1.11.9
Lab C0.91.7
GC-MS Lab A1.22.1
Lab B1.52.5
Lab C1.42.3
Linearity

Linearity was assessed by analyzing a series of dilutions of a standard solution. The coefficient of determination (R²) was calculated for the calibration curve of each method.

Method Laboratory Linear Range (µg/mL)
HPLC-UV Lab A1 - 1000.9998
Lab B1 - 1000.9995
Lab C1 - 1000.9997
GC-MS Lab A0.5 - 500.9992
Lab B0.5 - 500.9990
Lab C0.5 - 500.9994

Discussion and Recommendations

Both HPLC-UV and GC-MS methods demonstrated acceptable performance for the analysis of this compound, with results for accuracy, precision, and linearity falling within typical acceptance criteria for pharmaceutical analysis.

The HPLC-UV method exhibited slightly better precision, as indicated by the lower relative standard deviations (%RSD) for both repeatability and intermediate precision. This is often the case for liquid chromatography methods which can be more robust for routine quality control applications. The sample preparation for HPLC-UV is also more straightforward, involving a simple dissolution step.

The GC-MS method , while showing slightly higher variability, offers the significant advantage of providing mass spectral data, which gives a higher degree of confidence in the identification of the analyte and any potential impurities. The lower limit of detection often achievable with GC-MS can be beneficial for trace-level analysis.

Recommendation: For routine quality control where high throughput and excellent precision are the primary requirements, the HPLC-UV method is recommended . For investigational studies, such as impurity profiling or in-depth characterization where definitive identification is crucial, the GC-MS method is the preferred choice . The selection of the most appropriate method will ultimately depend on the specific application and the resources available in the laboratory.

Detailed Experimental Protocols

HPLC-UV Method Protocol
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile: 25 mM Potassium Phosphate buffer pH 3.0 (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution with mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the sample solutions.

    • Quantify the amount of this compound in the sample using the calibration curve generated from the standards.

GC-MS Method Protocol
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: 40-450 amu.

  • Derivatization and Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample or standard into a vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis:

    • Inject 1 µL of the derivatized solution into the GC-MS system.

    • Identify the derivatized this compound peak by its retention time and mass spectrum.

    • Quantify using an external standard calibration curve prepared in the same manner.

Potential Impurities

During the synthesis and storage of this compound, several impurities may arise. These can originate from starting materials, by-products of the reaction, or degradation of the final product. It is crucial that the chosen analytical method is capable of separating these impurities from the main compound. Potential impurities could include isomers, starting materials from the synthesis, or products of oxidation or hydrolysis.

Conclusion

This inter-laboratory comparison has demonstrated that both HPLC-UV and GC-MS are suitable methods for the analysis of this compound. The choice between the two techniques should be based on the specific requirements of the analysis, with HPLC-UV being favored for routine quality control and GC-MS for applications requiring definitive identification. The data presented in this guide can serve as a valuable resource for laboratories involved in the analysis of this important pharmaceutical intermediate, promoting consistency and reliability in quality assessment across the industry.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 27(11), 60-71.
  • United States Pharmacopeia.
  • Westgard, J. O. The Comparison of Methods Experiment. [Link]

  • Santos, M. S., et al. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. Food Research International, 108, 209-216. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • International Journal of Institutional Pharmacy and Life Sciences. (2015). An analytical method development of HPLC. [Link]

  • Paxton, L. et al. (2025). Inter-laboratory study for extraction testing of medical devices. Journal of Biomedical Materials Research Part B: Applied Biomaterials. [Link]

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of biomolecular techniques : JBT, 17(2), 131–137. [Link]

  • Shabir, G. A. (2004). HPLC method development and validation for pharmaceutical analysis. LCGC Europe, 17(7), 384-393.
  • ResearchGate. Demonstration of the intermediate precision of the HPLC assay. [Link]

  • Burdick, R. K. (2023). Comparison of Analytical Procedures in Method Transfer and Bridging Experiments. The AAPS journal, 25(5), 74. [Link]

  • Ashenafi, D. et al. (2019). Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. International Journal of Sciences: Basic and Applied Research, 48(5), 196-207. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Studylib.net. Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. [Link]

  • International Atomic Energy Agency. DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. [Link]

  • Diva-portal.org. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • NHS. guidance for the validation of pharmaceutical quality control analytical methods. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of laboratory waste. This guide provides an in-depth, procedural framework for the proper disposal of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone, a halogenated aromatic amine, ensuring the safety of personnel and the protection of our environment.

Understanding the Hazard Profile: A Precautionary Approach

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is paramount. Based on the known hazards of analogous compounds—aromatic amines and chlorinated organic substances—we must assume this compound is harmful if swallowed and can cause skin and eye irritation.[1][2] Therefore, all handling and disposal procedures should be conducted with the appropriate personal protective equipment (PPE) and within a designated and controlled environment.

Key Physicochemical and Hazard Considerations (Inferred from Analogous Compounds)

PropertyAnticipated CharacteristicRationale and Safety Implication
Physical State SolidSpills are less likely to spread rapidly than liquids, but dust inhalation is a concern.
Solubility Likely soluble in organic solvents.Dictates the choice of solvents for decontamination and waste collection. Aqueous waste streams should be avoided.
Reactivity Incompatible with strong oxidizing agents and strong acids.Co-disposal with these substances could lead to vigorous, potentially hazardous reactions. Segregation is critical.
Toxicity Assumed to be harmful if swallowed, and a skin/eye irritant.Strict adherence to PPE protocols is necessary to prevent exposure.
Environmental Hazard Halogenated organic compounds are often persistent in the environment.Must not be disposed of down the drain.[3] Incineration at a licensed facility is the preferred disposal route.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are essential. For tasks with a higher risk of splashing, a face shield worn over goggles is recommended.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[5] It is advisable to double-glove. Gloves should be inspected before use and changed immediately if contaminated or damaged.[6]

  • Body Protection: A flame-resistant lab coat is required.[4] For larger quantities or in the event of a spill, a chemically impervious suit or "bunny suit" offers more comprehensive protection.[7]

  • Respiratory Protection: All handling of this compound should ideally take place within a certified chemical fume hood to minimize inhalation risks.[8]

Waste Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must adhere to the "cradle-to-grave" principle of hazardous waste management, where the generator is responsible for the waste from its creation to its final disposal.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is crucial to prevent dangerous reactions within waste containers.

  • Halogenated vs. Non-Halogenated Waste: this compound is a halogenated compound and must be collected in a designated "Halogenated Organic Waste" container.[3][9][10] Do not mix with non-halogenated organic waste.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for solid halogenated waste.

    • Liquid Waste: Solutions containing this compound should be collected in a designated "Halogenated Liquid Waste" container. Ensure the solvent is compatible with the container material.

Waste Container Selection and Labeling
  • Container Material: Use chemically resistant containers, such as high-density polyethylene (HDPE) carboys for liquids and wide-mouth HDPE bottles for solids.[11][12] Ensure the container has a secure, leak-proof cap.[10]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with:[9][10]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

On-Site Accumulation and Storage
  • Location: Store waste containers in a designated satellite accumulation area, which should be a well-ventilated space, away from general laboratory traffic.[9]

  • Secondary Containment: All liquid waste containers must be kept in secondary containment to prevent the spread of spills.[3]

  • Closure: Waste containers must be kept tightly closed except when adding waste.[10]

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical through standard laboratory trash or down the drain. The ultimate disposal method will likely be high-temperature incineration by a licensed hazardous waste management company.[13]

Emergency Procedures: Spill and Exposure Management

Spill Cleanup Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.[8]

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.[8]

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[14][15] Do not use combustible materials like paper towels for large spills.[8]

  • Absorb and Collect: Carefully apply the absorbent material over the spill, working from the outside in.[14] Once the material is absorbed, use non-sparking tools to collect the contaminated absorbent and place it in a labeled hazardous waste container.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.

    • All materials used for decontamination (wipes, gloves, etc.) must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][8]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Collect this rinse solvent as halogenated liquid waste.[16]

  • Wash: Wash the equipment with soap and hot water.[17]

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely.

Empty chemical containers must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[18] After rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label.[18]

Visualizing the Disposal Workflow

DisposalWorkflow cluster_Preparation Preparation & Handling cluster_WasteCollection Waste Collection & Segregation cluster_StorageDisposal Storage & Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood IdentifyWaste Identify Waste Type (Solid or Liquid) FumeHood->IdentifyWaste Segregate Segregate into 'Halogenated Waste' IdentifyWaste->Segregate Container Use Designated, Compatible Waste Container Segregate->Container Label Label Container Correctly: 'Hazardous Waste', Chemical Name, Hazards Container->Label Store Store in Satellite Accumulation Area (Secondary Containment) Label->Store EHS Contact EHS for Waste Pickup Store->EHS Disposal Licensed Disposal Facility (High-Temperature Incineration) EHS->Disposal

Caption: Disposal workflow for this compound.

Conclusion

References

  • University of Oslo. (n.d.). Chemical and Hazardous Waste Guide.
  • U.S. Environmental Protection Agency. (2019, October 3).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • BenchChem. (n.d.).
  • National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • USC Nanofab Wiki. (n.d.).
  • ECHEMI. (n.d.). 1-(4-Chloro-2-fluorophenyl)
  • Stanford Environmental Health & Safety. (n.d.).
  • (2025-08-22).
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Sigma-Aldrich. (2024, August 6).
  • University of Nebraska–Lincoln. (n.d.).
  • Braun Research Group. (n.d.).
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Cornell University. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Environment, Health and Safety.
  • (n.d.).
  • (n.d.). Ethanone, 1-(2-amino-5-fluorophenyl)-2-chloro- (9CI) (CAS No. 128076-64-2) SDS.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • (n.d.). Chemical Safety: Personal Protective Equipment.
  • Office of Research Facilities. (2012, December 14).
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • BrightHR. (2025, March 20).
  • CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
  • (n.d.). MSDS of 1-(2-aMino-5-chloro-phenyl)
  • Universitat de Barcelona. (n.d.).
  • (n.d.).
  • (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-4-chloro-5-fluorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.